SU11657

Catalog No.
S548049
CAS No.
M.F
M. Wt
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
SU11657

Product Name

SU11657

IUPAC Name

NONE

solubility

Soluble in DMSO, not in water

Synonyms

SU11657; SU11657; SU11657.

The exact mass of the compound SU11657 is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action: Dual Antitumor Strategy

Author: Smolecule Technical Support Team. Date: February 2026

SU11657 exerts its effects through a dual mechanism, directly targeting tumor cells while simultaneously starving the tumor of its blood supply.

  • Direct Antitumor Effect: this compound directly inhibits proliferation and survival signals in tumor cells that express its target receptors (like c-KIT and FLT3), leading to apoptosis (programmed cell death) [1] [2].
  • Antiangiogenic Effect: By blocking VEGFR2 and PDGFR-β, this compound disrupts critical pathways for angiogenesis. VEGFR2 inhibition directly affects endothelial cells, while PDGFR-β inhibition impacts pericytes, which are support cells for blood vessels. This dual inhibition results in a profound reduction of tumor vasculature [1].

The following diagram illustrates the core signaling pathways inhibited by this compound and its dual mechanism of action.

G VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PDGFRb PDGFRb VEGF->PDGFRb cKIT cKIT VEGF->cKIT FLT3 FLT3 VEGF->FLT3 PDGF PDGF PDGF->VEGFR2 PDGF->PDGFRb PDGF->cKIT PDGF->FLT3 SCF SCF SCF->VEGFR2 SCF->PDGFRb SCF->cKIT SCF->FLT3 FLT3L FLT3L FLT3L->VEGFR2 FLT3L->PDGFRb FLT3L->cKIT FLT3L->FLT3 DownstreamSignaling Downstream Signaling (e.g., ERK, STAT) VEGFR2->DownstreamSignaling PDGFRb->DownstreamSignaling cKIT->DownstreamSignaling FLT3->DownstreamSignaling This compound This compound This compound->VEGFR2 Inhibits This compound->PDGFRb Inhibits This compound->cKIT Inhibits This compound->FLT3 Inhibits CellularEffects Cellular Effects DownstreamSignaling->CellularEffects Angiogenesis ↑ Angiogenesis CellularEffects->Angiogenesis TumorProlif ↑ Tumor Cell Proliferation ↑ Cell Survival CellularEffects->TumorProlif InhibitedAngio Inhibition of Angiogenesis Angiogenesis->InhibitedAngio Leads to InhibitedGrowth Inhibition of Tumor Growth Induction of Apoptosis Angiogenesis->InhibitedGrowth Leads to TumorProlif->InhibitedAngio Leads to TumorProlif->InhibitedGrowth Leads to

Key Experimental Data & Protocols

Preclinical studies have validated the efficacy of this compound across several cancer models. The table below summarizes quantitative findings from key in vivo experiments.

Cancer Model Dosing Regimen Efficacy Results Key Mechanistic Findings
Neuroblastoma (SK-N-AS, IMR-32, SH-SY5Y xenografts) [1] 40 mg/kg/day, orally Tumor growth inhibition: 88% to 93.8% across cell lines; Reduction in tumor angiogenesis: 63% to 96% Decreased VEGFR2/PDGFR-β/c-KIT protein expression; Increased plasma VEGF-A/PDGF-BB per tumor volume
Acute Myeloid Leukemia (APL) with FLT3-ITD mutation [2] 20 mg/kg/day, orally (3 days on/4 days off) Significantly increased median survival (55 days vs. 42 in controls); Combination with doxorubicin further improved survival (62 days) Induced apoptosis and partial differentiation of leukemic cells in bone marrow and spleen
Meningioma (Primary human cells) [3] In vitro: 0.5 - 5.0 μmol/L Enhanced radiosensitivity; dose-dependent reduction in clonogenic survival and cell proliferation Inhibited phosphorylation of PDGFR and VEGFR2; greater susceptibility in atypical vs. benign meningioma cells
Representative Experimental Protocols

The following are summaries of key methodologies used to evaluate this compound.

  • In Vitro Cell Proliferation & Clonogenic Survival Assay [3]

    • Purpose: To determine the direct effect of this compound on tumor cell growth and reproductive viability after radiation.
    • Methodology: Cells (e.g., meningioma, HUVEC) are exposed to this compound (e.g., 0-5 μmol/L) for 1-2 hours before or after irradiation. Cell viability is measured after 72 hours using metabolic activity assays (e.g., WST-1). For clonogenic survival, cells are treated and allowed to form colonies for 14-21 days before staining and counting.
    • Key Measurements: Inhibitory Concentration 50 (IC50), plating efficiency, and survival fraction after radiation.
  • In Vivo Tumor Xenograft Study [1]

    • Purpose: To evaluate the antitumor and antiangiogenic efficacy of this compound in a live animal model.
    • Methodology: Immunodeficient mice are implanted subcutaneously with human tumor cells (e.g., neuroblastoma). This compound is administered orally at a set dose (e.g., 40 mg/kg/day) once tumors are established. Control groups receive the vehicle alone.
    • Key Measurements: Tumor volume is measured regularly. At endpoint, tumors are harvested for immunohistochemical analysis of target receptors (VEGFR2, PDGFR-β) and assessment of microvessel density (e.g., via CD31 staining) to quantify angiogenesis.
  • Analysis of Signaling Pathway Inhibition [4]

    • Purpose: To confirm that this compound directly inhibits its intended targets and downstream signaling.
    • Methodology: Tumor cells or xenograft samples treated with this compound are lysed. Proteins are separated by gel electrophoresis and transferred to membranes for Western blotting.
    • Key Measurements: Phosphorylation status of direct targets (FLT3, VEGFR2, PDGFR-β) and downstream effectors (e.g., ERK1/2). A decrease in phosphorylation indicates successful pathway inhibition.

Research Implications and Context

  • Relationship to Approved Drugs: this compound is closely related to sunitinib (SU11248), a clinically approved multi-targeted kinase inhibitor [3] [5]. Studying this compound provides foundational insights into the mechanism of this class of drugs.
  • Overcoming Chemoresistance: Research demonstrates that this compound can overcome resistance to traditional chemotherapy in FLT3-mutant AML, supporting the strategy of combining targeted inhibitors with cytotoxic drugs [2].
  • Considerations for Use: The efficacy of combining this compound (and similar TKIs) with other modalities like radiation can be sequence-dependent [5]. Administering the inhibitor after chemotherapy or radiation is often more synergistic than before.

This compound remains a valuable preclinical tool for understanding multi-targeted kinase inhibition. Its primary mechanism revolves around concurrently disrupting tumor cell proliferation (via c-KIT/FLT3) and tumor-induced angiogenesis (via VEGFR2/PDGFR-β).

References

SU11657 receptor tyrosine kinase inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

SU11657 Inhibitor Profile and Key Targets

The table below summarizes the core characteristics and primary kinase targets of this compound.

Property Description
Chemical Type Small molecule tyrosine kinase inhibitor [1] [2]
Primary Targets PDGFR (Platelet-Derived Growth Factor Receptor), VEGFR (Vascular Endothelial Growth Factor Receptor), c-KIT, FLT3 (FMS-related tyrosine kinase 3) [1] [3] [2]
Mechanism of Action Inhibits receptor tyrosine kinase activity, blocking tumor cell proliferation and angiogenesis [1] [2]

Summary of Quantitative Efficacy Data

The table below consolidates key experimental findings from preclinical studies.

Cancer Model Dosing Regimen Key Experimental Findings Citation
Neuroblastoma (xenografts in mice) 40 mg/kg/day, oral 88% to 93.8% tumor growth inhibition; 63-96% reduction in tumor angiogenesis [1] [2]
Acute Myeloid Leukemia 20 mg/kg/day, oral (3 days on/4 days off) Single agent: increased median survival to 55 days (P=0.01). With doxorubicin: increased median survival to 62 days (P=0.003) [3]
Human Meningioma In vitro cell culture Enhanced radiosensitivity of primary human meningioma cells when combined with irradiation [4]

Detailed Experimental Protocols

Here are the methodologies for key experiments cited in the search results, which you can adapt for research purposes.

Protocol 1: In Vivo Efficacy Study in Solid Tumor Xenografts

This protocol is based on studies investigating this compound in neuroblastoma xenograft models [1] [2].

  • Cell Line and Animal Model: Use human neuroblastoma cell lines (e.g., SK-N-AS, IMR-32, SH-SY5Y). Culture cells and subcutaneously inoculate (e.g., 5x10^6 cells) into the flanks of athymic mice [1] [2].
  • Treatment Administration: Once tumors are established (e.g., ~100 mm³), randomize mice into control and treatment groups.
    • Formulation: Suspend this compound in a vehicle like carboxymethylcellulose [3].
    • Dosing: Administer this compound orally at 40 mg/kg per day. Administer vehicle to the control group [1] [2].
  • Tumor Monitoring: Measure tumor dimensions 2-3 times per week using calipers. Calculate tumor volume with the formula: Volume = (length x width²) / 2 [1] [2].
  • Endpoint Analysis: At the end of the study (e.g., after 20-30 days), harvest tumors and process for:
    • Immunohistochemistry (IHC): Analyze expression of target proteins (VEGFR-2, PDGFR-β, c-KIT) and assess angiogenesis (e.g., CD31 staining for microvessel density) [1] [2].
    • Ligand Measurement: Collect plasma and tumor tissue to measure VEGF-A, PDGF-BB, and Stem Cell Factor (SCF) levels via ELISA [1] [2].
Protocol 2: Combination Therapy in a Leukemia Model

This protocol is based on the study combining this compound with chemotherapy in an AML model [3].

  • Leukemia Model: Use a murine model of acute promyelocytic leukemia (APL) with an activated FLT3 mutation. Irradiate recipient mice sublethally (4.5 Gy) and then transplant 0.3x10^6 to 1x10^6 leukemic cells via tail vein injection [3].
  • Treatment Groups and Dosing: Start treatment on day 7 post-transplantation. Include four groups: vehicle control, this compound alone, chemotherapy alone, and combination.
    • This compound: Administer orally at 20 mg/kg/day, using a schedule of 3 days on treatment and 4 days off, for 3 weeks [3].
    • Chemotherapy: Administer doxorubicin via intraperitoneal injection at 3 mg/kg/day for 3 consecutive days [3].
  • Survival and Pathology Assessment:
    • Survival Analysis: Monitor mice daily and record survival time. Use Kaplan-Meier method for analysis and the log-rank test for statistical comparison [3].
    • Acute Treatment & Histopathology: In a separate cohort, begin treatment after disease onset. After 3 days of treatment, sacrifice the animals. Collect tissues (sternum, liver, spleen, lymph nodes, lungs, kidney) for histopathological analysis. Fix tissues in formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess morphology and cell death [3].
Protocol 3: Radiosensitization Study *In Vitro*

This protocol is based on the study of this compound in meningioma cells [4].

  • Cell Culture: Isolate and culture primary human meningioma cells from fresh patient tumor specimens obtained during surgery [4].
  • Drug and Irradiation Treatment:
    • This compound Pre-treatment: Expose cells to this compound at a predetermined IC₅₀ concentration for 24 hours.
    • Irradiation: Irradiate cells using a clinical irradiator (e.g., with a 6 MeV photon beam) at various doses (e.g., 2, 4, 6, 8 Gy) [4].
  • Clonogenic Survival Assay: After treatments, trypsinize and seed cells at low densities in culture dishes. Allow cells to grow for 10-14 days to form colonies. Fix and stain colonies with crystal violet. Count colonies (typically >50 cells) and plot survival fractions to generate a radiation dose-response curve, comparing this compound-treated groups to irradiation-only controls [4].

This compound Mechanism of Action and Signaling Pathways

This compound is a multitargeted inhibitor that primarily blocks Class III and V Receptor Tyrosine Kinases (RTKs). Its antitumor effects are mediated through two main mechanisms: direct inhibition of tumor cell proliferation and survival, and indirect inhibition of tumor-associated angiogenesis [1] [2] [5].

G This compound Multi-Target Inhibition in Tumor and Microenvironment cluster_tumor Tumor Cell Compartment cluster_angiogenesis Angiogenesis (Endothelial Cell) FLT3 FLT3 Proliferation Proliferation FLT3->Proliferation Inhibits cKIT_T c-KIT Survival Survival cKIT_T->Survival Inhibits PDGFR_T PDGFR PDGFR_T->Survival Inhibits Tumor Growth\nReduction Tumor Growth Reduction Proliferation->Tumor Growth\nReduction Apoptosis\nInduction Apoptosis Induction Survival->Apoptosis\nInduction VEGFR VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis Inhibits PDGFR_A PDGFR Pericyte_Coverage Pericyte_Coverage PDGFR_A->Pericyte_Coverage Disrupts cKIT_A c-KIT Endothelial_Survival Endothelial_Survival cKIT_A->Endothelial_Survival Inhibits Impaired Blood\nSupply Impaired Blood Supply Angiogenesis->Impaired Blood\nSupply Vessel Destabilization Vessel Destabilization Pericyte_Coverage->Vessel Destabilization Endothelial_Survival->Impaired Blood\nSupply This compound This compound This compound->FLT3 This compound->cKIT_T This compound->PDGFR_T This compound->VEGFR This compound->PDGFR_A This compound->cKIT_A

Research Considerations and Conclusion

This compound has demonstrated compelling preclinical efficacy across multiple cancer types, functioning as a multi-targeted agent against key RTKs involved in tumor growth and angiogenesis.

When designing research with this compound, it is important to consider that:

  • Combination Therapy is Promising: The efficacy of this compound can be enhanced when combined with conventional treatments like chemotherapy (doxorubicin in AML) [3] or radiotherapy (in meningioma) [4], suggesting synergistic potential.
  • Mechanistic Insights are Crucial: Beyond growth inhibition, experiments should investigate effects on angiogenesis, apoptosis, and target receptor expression [1] [2]. Be aware of potential compensatory pro-survival pathway activation, as seen with other targeted agents [6].
  • Clinical Status is Preclinical: The available data is from preclinical models. This compound is not commercially available for clinical use, and related compounds like Sunitinib (SU11248) have advanced further [3] [7].

References

SU11657 Pharmacokinetics in Animal Models

Author: Smolecule Technical Support Team. Date: February 2026

While specific PK parameters are not fully detailed, the table below summarizes the key dosing and administration information from the available studies.

Animal Model Route of Administration Dose Dosing Schedule Reported Plasma Concentration Source/Study Focus
C57BL/6 mice [1] Subcutaneous (s.c.) Not specified for SU11657 in this study Twice weekly Not specified for this compound Attenuation of radiation-induced pulmonary fibrosis
C57BL/6 mice [1] Oral (in diet) Not specified Not specified Not specified Attenuation of radiation-induced pulmonary fibrosis
FVB/N mice [2] Oral gavage 20 mg/kg/day 3 days on, 4 days off for 3 weeks Not reported Acute promyelocytic leukemia (APL) therapy
Athymic mice [3] Oral administration 40 mg/kg/day Not explicitly stated; study duration was up to 20 days Not reported Neuroblastoma xenograft growth inhibition

Experimental Protocols and Context

Here's a detailed look at the methodologies from the key studies that reported the use of this compound, which provides context for the dosing information.

  • In a Pulmonary Fibrosis Model [1]: The study in C57BL/6 mice aimed to see if this compound could attenuate radiation-induced lung fibrosis. Treatment began three days after thoracic irradiation and continued with a twice-weekly subcutaneous injection. The study's goal was to confirm that the anti-fibrotic effects were due to PDGFR inhibition, so it used this compound alongside other inhibitors but did not focus on detailing its specific PK.

  • In a Leukemia Model [2]: Researchers used FVB/N mice with transplanted PR-FLT3 leukemia. This compound was administered via oral gavage at 20 mg/kg/day on a schedule of 3 days on and 4 days off for three weeks. Treatment started one week after transplantation to ensure the disease was engrafted. This schedule was determined from preliminary toxicity tests, which found that continuous high dosing was toxic in mice.

  • In a Neuroblastoma Model [3]: The study on human neuroblastoma xenografts in athymic mice reported significant tumor growth inhibition with oral this compound at 40 mg/kg/day. The research focused on the compound's antitumor and antiangiogenic efficacy rather than its pharmacokinetic profile.

This compound Signaling Pathway

This compound is a multi-targeted receptor tyrosine kinase (RTK) inhibitor. The following diagram illustrates its primary targets and downstream effects, which explain its therapeutic potential in the various cancer models studied [2] [3] [4].

G This compound Signaling Pathway cluster_pre Pre-clinical Effects This compound This compound FLT3 FLT3 This compound->FLT3 Inhibits PDGFR PDGFR This compound->PDGFR Inhibits VEGFR VEGFR This compound->VEGFR Inhibits KIT KIT This compound->KIT Inhibits Proliferation Proliferation FLT3->Proliferation Survival Survival PDGFR->Survival PDGFR->Proliferation Angiogenesis Angiogenesis VEGFR->Angiogenesis KIT->Survival

This diagram shows that this compound exerts its effects by simultaneously inhibiting multiple critical pathways that drive cancer cell proliferation, survival, and tumor blood vessel formation (angiogenesis) [2] [3] [4].

Research Implications and Data Gaps

The available data confirms this compound's in vivo activity against several cancer types in mice, but the pharmacokinetic profile remains poorly characterized in the literature I found. A related compound, SU9518, was reported to have a half-life of ~73.6 hours in mice [1], but similar data for this compound is absent.

For a complete picture, you may need to consult more specialized resources, such as:

  • Original pharmaceutical company data from SUGEN (the developer) or Pfizer.
  • Detailed pharmacological journals that may have published the compound's initial characterization.
  • Patent documents related to this compound, which often contain detailed experimental data.

References

Target Profile & Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

SU11657 inhibits multiple receptor tyrosine kinases by acting as an ATP-competitive inhibitor, blocking the phosphorylation and activation of downstream signaling pathways that promote cancer cell proliferation and survival [1].

The table below summarizes its primary molecular targets and the functional consequences of their inhibition.

Target Kinase Reported IC₅₀ (in vitro) Cellular & Pathological Role Consequence of Inhibition
FLT3 (FMS-like tyrosine kinase 3) Information not specified in search results Crucial for survival/proliferation of hematopoietic progenitors; mutated in ~30% of AML (ITD, TK2) [2] [3] [4] Induces apoptosis in FLT3-driven leukemia models; synergizes with chemotherapy [5] [2]
c-KIT (CD117) Information not specified in search results Receptor for stem cell factor (SCF); essential for hematopoiesis, melanogenesis; mutated in subsets of AML and GIST [5] [3] [6] Impairs hematopoietic progenitor function; associated with hair depigmentation and myelosuppression [7]
PDGFR-α/β (Platelet-Derived Growth Factor Receptor) Information not specified in search results Promotes cell proliferation, survival; involved in tumor stroma formation and angiogenesis [1] Suppresses tumor stromal support and reduces fibroblast survival [1]
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) Information not specified in search results Key mediator of tumor angiogenesis and endothelial cell survival [1] Inhibits tumor vascularization, leading to reduced blood supply [1]

This compound is structurally based on an indolinone core scaffold, a common pharmacophore for tyrosine kinase inhibitors. The Z-configuration of its double bond and specific substituents are critical for optimal binding to the ATP pocket of its target kinases [1].

G This compound This compound FLT3 FLT3 Receptor This compound->FLT3 Inhibits cKIT c-KIT Receptor This compound->cKIT Inhibits PDGFR PDGFR This compound->PDGFR Inhibits VEGFR2 VEGFR-2 This compound->VEGFR2 Inhibits Proliferation Proliferation & Survival FLT3->Proliferation Activates Survival Survival Signaling (PI3K/AKT, STAT5) cKIT->Survival Activates Stroma Stromal Support PDGFR->Stroma Activates Angiogenesis Tumor Angiogenesis VEGFR2->Angiogenesis Activates Apoptosis Apoptosis Proliferation->Apoptosis  Blocked Survival->Apoptosis  Blocked AntiAngio Anti-angiogenesis Angiogenesis->AntiAngio  Leads to ReducedGrowth Reduced Tumor Growth Stroma->ReducedGrowth  Disrupted Apoptosis->ReducedGrowth  Leads to

This compound inhibits key tyrosine kinases, blocking oncogenic signaling and inducing therapeutic effects.

Key Experimental Evidence & Protocols

This compound has been evaluated in various preclinical models, providing evidence for its efficacy.

In Vitro Cytotoxicity in Pediatric AML
  • Objective: To determine the in vitro sensitivity of primary pediatric AML samples to this compound and correlate sensitivity with FLT3 and KIT mutation status [5] [3].
  • Methodology:
    • Sample Type: 61 primary bone marrow or peripheral blood samples from pediatric AML patients [5] [3].
    • Viability Assay: MTT assay. Cells are incubated with a range of this compound concentrations. Metabolically active cells convert MTT into purple formazan crystals, which are solubilized and quantified by spectrophotometry to determine the percentage of viable cells [5] [3].
    • Mutation Analysis: Genomic DNA was sequenced for FLT3 (ITD and TKD mutations) and KIT (exons 8, 11, 17) mutations [5] [3].
  • Key Results [5] [3] [8]:
    • Samples with FLT3 mutations (35%) or KIT mutations (8%) were significantly more sensitive to this compound than wild-type samples.
    • Samples with high wild-type KIT expression were also more sensitive than those with low expression.
    • Overall, this compound showed moderate cytotoxicity, indicating that even wild-type samples without mutations can exhibit sensitivity.
In Vivo Combination Therapy in Mouse AML Model
  • Objective: To assess if this compound can overcome resistance to anthracycline chemotherapy in a mouse model of acute promyelocytic leukemia (APL) with activated FLT3 [2].
  • Methodology:
    • Mouse Model: FVB/N mice were irradiated and transplanted with leukemic cells from PR-FLT3 (PML-RARA with FLT3/ITD) donors [2].
    • Treatment Groups: Mice were divided into four groups receiving vehicle, this compound alone, doxorubicin alone, or the combination [2].
    • Dosing Regimen:
      • This compound: 20 mg/kg/day by oral gavage, 3 days on/4 days off for 3 weeks.
      • Doxorubicin: 3 mg/kg/day by intraperitoneal injection for 3 days.
    • Endpoint: Overall survival and histopathological analysis of tissues [2].
  • Key Results [2]:
    • Doxorubicin alone failed to improve survival versus control.
    • This compound alone significantly increased median survival (55 days vs. 42 days in controls).
    • The combination of this compound and doxorubicin was most effective, significantly improving median survival to 62 days. Histopathology showed increased cell death and clearance of leukemic cells in the combination group.

Comparative Inhibitor Profiles

This compound is a research tool compound analogous to the clinically approved drug sunitinib (SU11248) [3] [1]. Comparing it with other inhibitors provides context for its use.

Compound Name Primary Targets Key Distinguishing Features & Clinical Context
This compound FLT3, c-KIT, PDGFR, VEGFR [1] Research tool; demonstrated efficacy in preclinical AML and solid tumor models [2] [3].
Sunitinib (SU11248) FLT3, c-KIT, PDGFR, VEGFR [3] [1] FDA-approved for RCC and GIST; showed transient clinical activity in AML trials [3].
Quizartinib FLT3 (potent), c-KIT (modest) [7] Potent FLT3 inhibitor; associated with myelosuppression in AML patients, likely due to c-KIT inhibition [7].
Sorafenib FLT3, VEGFR-2, RAF [7] Potent FLT3 inhibitor with negligible c-KIT activity; minimal myelosuppression observed in AML patients [7].
Dasatinib BCR-ABL, SRC, c-KIT (potent) [7] Causes myelosuppression in leukemia patients, largely attributed to its potent inhibition of c-KIT [7].

Research Applications & Considerations

  • Overcoming Chemotherapy Resistance: Research shows this compound can sensitize FLT3-mutated AML to anthracyclines like doxorubicin in vivo, supporting the sequential use of FLT3 inhibitors after chemotherapy to avoid potential antagonism [2] [4].
  • Therapeutic Index Consideration: The inhibitory activity against c-Kit is a critical factor. Potent c-Kit inhibition (as seen with dasatinib, pazopanib, and quizartinib) is linked to myelosuppression and hair depigmentation [7]. The ratio of a drug's potency for its intended target (e.g., FLT3) versus c-Kit represents an important therapeutic index in drug development [7].
  • Beyond Oncology - Immunology: this compound has been used as a tool to study FLT3's role in immune cell development. In vivo administration significantly reduced the development of natural interferon-producing cells and dendritic cells, similar to observations in FLT3-ligand-deficient mice [9].

Conclusion for Researchers

This compound serves as a prototypical multi-targeted tyrosine kinase inhibitor for preclinical research. Its well-characterized activity against FLT3 and c-KIT makes it particularly useful for:

  • Studying oncogenic signaling in FLT3-ITD and KIT-mutant leukemia models.
  • Investigating strategies to overcome chemotherapy resistance.
  • Exploring the biological roles of FLT3 in normal hematopoiesis and immune cell development.

References

SU11657 in Preclinical Mouse Models: Comprehensive Dosing Protocols and Application Notes

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to SU11657

This compound is a multi-targeted receptor tyrosine kinase inhibitor with potent activity against key signaling pathways implicated in tumor growth and angiogenesis. This small molecule inhibitor primarily targets vascular endothelial growth factor receptors (VEGFR1, VEGFR2), platelet-derived growth factor receptors (PDGFR), FLT3, and c-KIT, making it a valuable tool for investigating targeted therapy approaches in various cancer models [1] [2] [3]. Originally developed by SUGEN, this compound has demonstrated significant anti-tumor and anti-angiogenic effects across multiple preclinical models, including solid tumors and hematological malignancies.

The mechanism of action involves competitive inhibition of the ATP-binding site of receptor tyrosine kinases, thereby blocking downstream signaling pathways crucial for tumor cell proliferation, survival, and angiogenesis. This compound has been shown to not only directly inhibit tumor cell growth but also to normalize tumor vasculature, reducing intratumoral interstitial fluid pressure from 8.8 ± 2.6 to 4.2 ± 1.5 mm Hg after just one day of treatment, creating improved conditions for subsequent chemo- or radiotherapy [1]. This dual targeting of both tumor cells and the tumor microenvironment underscores its therapeutic potential in multimodal treatment approaches.

This compound Dosing Regimens in Mouse Models

Dosing by Cancer Model Type

Table 1: this compound Dosing Regimens Across Different Preclinical Cancer Models

Cancer Model Dose Schedule Route Vehicle Key Findings
Leukemia (FLT3-ITD AML) 20 mg/kg/day 3 days on/4 days off for 3 weeks Oral gavage 0.5% carboxymethylcellulose Increased median survival to 55 days (vs 42 days controls); enhanced doxorubicin efficacy [2]
Solid Tumors (A431 xenograft) 20 mg/kg/day Daily, timing relative to radiation Oral gavage Not specified Superior effects when combined with radiation and chemotherapy; induced tumor growth delay [1]
Neuroblastoma (SK-N-AS, IMR-32, SH-SY5Y xenografts) 40 mg/kg/day Daily Oral administration Not specified 88-93.8% tumor growth inhibition; reduced angiogenesis by 63-96% [3]
Dosing Considerations and Tolerability

The maximum tolerated dose of this compound varies based on treatment schedule and mouse strain. Research indicates that high doses administered continuously can demonstrate significant toxicity in mice, necessitating intermittent scheduling (3 days on/4 days off) for longer-term studies [2]. The 20 mg/kg/day dose has been successfully employed in multiple studies with acceptable toxicity profiles, while the 40 mg/kg/day dose demonstrated efficacy in neuroblastoma models with good tolerability [3].

Strain-specific considerations must be accounted for when designing this compound studies. For example, FVB/N mice used in leukemia models tolerated the 20 mg/kg dose on an intermittent schedule, while athymic nude mice used in solid tumor xenograft studies showed good tolerance at both 20 mg/kg and 40 mg/kg doses [2] [3]. The C57BL/6J strain, commonly used in radiation injury models, may present unique considerations for combination studies involving thoracic irradiation [4].

Experimental Protocols

Formulation and Administration

Standard Formulation:

  • Vehicle: 0.5% carboxymethylcellulose (CMC) suspension
  • Preparation: this compound is suspended in CMC vehicle at a concentration appropriate for the desired dose in a volume of 100-200 μL per administration
  • Storage: Fresh preparation recommended; stability in vehicle should be determined empirically
  • Administration Route: Oral gavage using appropriate animal gavage needles

Dosing Schedule Optimization:

  • Acute Studies: Daily administration for duration defined by experimental endpoints
  • Chronic Studies: Intermittent scheduling (3 days on/4 days off) to mitigate toxicity while maintaining efficacy [2]
  • Combination Therapy: Timing relative to other modalities is critical; this compound should precede radiotherapy by at least 24 hours to normalize tumor vasculature [1]
Combination Therapy Protocols

Table 2: this compound in Combination Therapy Regimens

Combination Partner Dosing Sequence Mechanistic Rationale Efficacy Outcomes
Doxorubicin (Leukemia) This compound: 20 mg/kg/day, 3 days on/4 days off × 3 weeks; Doxorubicin: 3 mg/kg/day IP × 3 days starting day 7 FLT3 inhibition sensitizes leukemic cells to anthracycline-induced apoptosis [2] Median survival increased to 62 days (vs 55 days with this compound alone); enhanced clearance of leukemic cells from liver, spleen, and bone marrow [2]
Radiotherapy (Solid Tumors) This compound initiated 24h before single dose (7.5 Gy) radiation VEGF inhibition normalizes tumor vasculature, reduces interstitial fluid pressure (8.8 to 4.2 mm Hg), improves oxygen supply [1] Significant tumor growth delay compared to single modality; superior to reverse sequence (radiation before this compound) [1]
Trimodal Therapy (Solid Tumors) This compound + Pemetrexed + Ionizing Radiation concurrently Triple therapy targets multiple pathways: angiogenesis, tumor cell proliferation, and survival signaling [1] Superior effects in proliferation, migration, tube formation, and apoptosis assays; greater tumor growth delay without increasing toxicity [1]
Efficacy Assessment Endpoints

Survival Studies:

  • For leukemia models, treatment typically begins 7 days post-transplantation to ensure engraftment while tumor burden remains low
  • Median survival comparison between treatment groups using Kaplan-Meier curves with log-rank statistical analysis [2]

Tumor Growth Inhibition:

  • For solid tumor xenografts, regular caliper measurements in two dimensions to calculate tumor volume
  • Treatment efficacy determined by percentage tumor growth inhibition compared to vehicle controls [3]

Histopathological and Molecular Analyses:

  • Immunohistochemistry for CD31 (microvessel density), Ki-67 (proliferation index), and cleaved caspase-3 (apoptosis)
  • Phosphoprotein analysis to confirm target inhibition (Akt phosphorylation, ERK1/2 dephosphorylation) [1] [5]
  • Morphological assessment of tumor sections for evidence of differentiation, chromatin condensation, and apoptotic cells [2]

Angiogenesis Assessment:

  • Microvessel density quantification via CD31 staining
  • Vascular permeability and intratumoral fluid pressure measurements [1]
  • Plasma VEGF-A and PDGF-BB levels as pharmacodynamic biomarkers [3]

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action Signaling Pathway

G cluster_targets This compound Molecular Targets cluster_effects Biological Effects cluster_downstream Downstream Consequences This compound This compound VEGFR VEGFR1/2 This compound->VEGFR PDGFR PDGFR This compound->PDGFR FLT3 FLT3 This compound->FLT3 cKIT c-KIT This compound->cKIT AntiAngio Anti-angiogenic Effects VEGFR->AntiAngio Microenv Tumor Microenvironment Modulation VEGFR->Microenv Akt_inhibit Akt Signaling Inhibition VEGFR->Akt_inhibit ERK_inhibit ERK1/2 Dephosphorylation VEGFR->ERK_inhibit PDGFR->AntiAngio PDGFR->Microenv Fluid_pressure Reduced Interstitial Fluid Pressure PDGFR->Fluid_pressure DirectAntiTumor Direct Anti-tumor Effects FLT3->DirectAntiTumor VEGF_secretion Reduced VEGF Secretion FLT3->VEGF_secretion In AML cKIT->DirectAntiTumor AntiAngio->VEGF_secretion Microenv->Fluid_pressure

Figure 1: this compound Mechanism of Action Signaling Pathway - This diagram illustrates the multi-targeted inhibition of receptor tyrosine kinases by this compound and the subsequent biological effects that contribute to its anti-tumor efficacy.

In Vivo Experimental Workflow

G cluster_preparation Pre-Experimental Phase cluster_treatment Treatment Phase cluster_monitoring Monitoring & Analysis Model_selection Model Selection (Leukemia, Neuroblastoma, etc.) Formulation Drug Formulation (0.5% CMC suspension) Model_selection->Formulation Dose_calculation Dose Calculation (20-40 mg/kg based on model) Formulation->Dose_calculation Administration Oral Gavage Administration Dose_calculation->Administration Schedule Schedule Adherence (Daily or 3 days on/4 days off) Administration->Schedule Combination Combination Therapy (If applicable: sequence matters) Schedule->Combination Tumor_metrics Tumor Growth Monitoring (Calipers, MRI if available) Combination->Tumor_metrics Survival Survival Assessment (Kaplan-Meier analysis) Tumor_metrics->Survival Tumor_metrics->Survival Continuous Terminal_analysis Terminal Analysis (Histopathology, IHC, Molecular) Survival->Terminal_analysis Survival->Terminal_analysis At endpoint

Figure 2: In Vivo Experimental Workflow for this compound Studies - This workflow outlines the key phases in designing and executing preclinical studies with this compound, from model selection through final analysis.

Key Findings and Practical Considerations

Critical Success Factors

Optimal Sequencing in Combination Therapy: The timing of this compound administration relative to other treatment modalities significantly impacts therapeutic outcomes. In trimodal therapy approaches, this compound should be initiated before radiotherapy (at least 24 hours prior) to maximize the "vascular normalization" effect, which reduces interstitial fluid pressure and improves tumor perfusion, thereby enhancing subsequent radiation efficacy [1]. This sequence resulted in significantly better outcomes than reverse sequencing where radiation preceded this compound treatment.

Strain-Specific and Model-Specific Considerations:

  • Tumor Model Variations: this compound demonstrated differential effects across various xenograft models. In FLT3-ITD mutated leukemia models, the combination with doxorubicin significantly improved survival, while in FLT3-wild-type models, the same combination showed no significant benefit [2]. This highlights the importance of patient stratification biomarkers in clinical translation.
  • Strain Sensitivity: Mouse strain selection significantly impacts radiation sensitivity in combination studies. The C57BL/6J strain is preferred for radiation injury models due to its consistent fibrotic response and lower acute radiation pneumonitis mortality compared to other strains like C57L/J [4].
Technical Recommendations

Formulation and Administration Consistency:

  • Maintain consistent preparation methods for the 0.5% carboxymethylcellulose vehicle to ensure reproducible dosing
  • Use fresh preparations and standardize administration techniques (volume, gavage needle size, time of day) to minimize variability
  • For long-term studies, monitor animal weight twice weekly and adjust doses accordingly based on body weight changes

Pharmacodynamic Monitoring: Implement plasma biomarker assessments including VEGF-A and PDGF-BB levels as indicators of target engagement [3]. Additionally, monitor intratumoral phospho-Akt and phospho-ERK levels to confirm pathway inhibition, particularly in combination therapy regimens [1] [5].

Toxicity Management: The intermittent scheduling (3 days on/4 days off) effectively manages toxicity while maintaining efficacy [2]. Monitor for class effects of antiangiogenic agents including weight loss, decreased activity, and potential cardiovascular effects during chronic administration.

Conclusion

This compound represents a valuable tool compound for investigating multi-targeted tyrosine kinase inhibition in preclinical models. The well-established dosing regimens of 20-40 mg/kg/day via oral gavage, with appropriate schedule modifications for specific models, provide a solid foundation for research applications. The sequence-dependent efficacy in combination with cytotoxics and radiation underscores the importance of rational combination therapy design.

References

SU11657: Basic Solubility and Storage Guidelines

Author: Smolecule Technical Support Team. Date: February 2026

SU11657 is a multitargeted receptor tyrosine kinase inhibitor that has been explored in preclinical research for oncology, particularly for conditions like acute myeloid leukemia and solid tumors [1]. The table below summarizes its key handling properties.

Property Description
Solubility Soluble in DMSO; not soluble in water [1].
Recommended Solvent Anhydrous Dimethyl Sulfoxide (DMSO) [1].
Short-Term Storage Dry, dark conditions at 0 - 4 °C (for days to weeks) [1].
Long-Term Storage -20 °C (for months to years) [1].
Stock Solution Stability > 5 years when properly stored [1].
Molecular Weight Information not available in search results.
Exact Mass Information not available in search results.

Suggested Protocol for Preparing a Stock Solution

Without a published detailed protocol, the following steps represent a general, prudent approach for preparing a this compound stock solution based on common laboratory practices for DMSO-soluble inhibitors.

  • Equipment and Reagent Preparation

    • This compound Powder: Allow the vial to warm to room temperature before opening to prevent condensation of water vapor into the sample. Centrifuge the vial briefly to ensure the powder is at the bottom.
    • Solvent: Use high-grade, anhydrous DMSO. DMSO is hygroscopic (absorbs water from the air), which can affect the compound's long-term stability. Keep the DMSO bottle tightly sealed [2] [3].
    • Vial: Use a clean, sterile glass vial with a screw cap and a PTFE-lined septum. Glass is preferred as it minimizes solvent permeation and static charge buildup.
  • Weighing and Dissolution

    • Weigh out the desired mass of this compound powder. A common practice is to prepare a concentrated stock solution (e.g., 10-50 mM) to minimize the volume of DMSO added to aqueous cell culture media in subsequent experiments.
    • Critical Note: The molecular weight (MW) of this compound is required for molar calculations but is not provided in the available search results. You must obtain the confirmed MW from the product's Certificate of Analysis (CoA) from the supplier.
    • Add the calculated volume of anhydrous DMSO directly to the vial containing the powder. Gently vortex and if needed, briefly sonicate in a water bath at room temperature to ensure complete dissolution.
  • Aliquoting and Storage

    • Once fully dissolved, immediately aliquot the stock solution into single-use vials. This prevents repeated freeze-thaw cycles and contamination, which degrade the solution.
    • Clearly label the aliquots with the compound name, concentration, date, and your initials.
    • Store the aliquots at -20 °C for long-term storage [1].

Critical Considerations for Experimental Work

  • Vehicle Control: Always include a vehicle control group in your experiments where cells or animals are treated with the same final concentration of DMSO used to deliver this compound.
  • DMSO Final Concentration: In cell-based assays, the final concentration of DMSO in the culture medium should typically be kept low (e.g., ≤ 0.1%) to avoid solvent toxicity, which can affect cell growth and viability [2].
  • Handling DMSO Solutions: Be aware that DMSO readily penetrates biological membranes, including skin and latex gloves. Wear appropriate chemical-resistant gloves (e.g., nitrile) and safety glasses when handling DMSO solutions. Furthermore, DMSO can carry dissolved compounds through the skin, so it is crucial to ensure the application area is clean if handling topically [4].

Experimental Workflow for Cell-Based Assays

The following diagram outlines a general workflow for setting up a cell-based experiment to test this compound, based on methodologies described for similar kinase inhibitors [5].

Prepare this compound Stock Solution Prepare this compound Stock Solution Dilute in Culture Medium Dilute in Culture Medium Prepare this compound Stock Solution->Dilute in Culture Medium Prepare DMSO Vehicle Control Prepare DMSO Vehicle Control Prepare DMSO Vehicle Control->Dilute in Culture Medium Add to Cells\n(Ensure final DMSO ≤ 0.1%) Add to Cells (Ensure final DMSO ≤ 0.1%) Dilute in Culture Medium->Add to Cells\n(Ensure final DMSO ≤ 0.1%) Incubate Incubate Add to Cells\n(Ensure final DMSO ≤ 0.1%)->Incubate Plate Cells Plate Cells Plate Cells->Add to Cells\n(Ensure final DMSO ≤ 0.1%) Perform Assay\n( e.g., MTT, Western Blot) Perform Assay ( e.g., MTT, Western Blot) Incubate->Perform Assay\n( e.g., MTT, Western Blot) Analyze Data Analyze Data Perform Assay\n( e.g., MTT, Western Blot)->Analyze Data

Information Gaps and Next Steps

The search results I obtained are limited and do not provide a complete picture. To proceed with your research, I suggest you:

  • Contact the Supplier: Directly inquire with the chemical supplier (e.g., Smolecule) for the most accurate and detailed product-specific datasheet, which should include the molecular weight, exact mass, and a recommended preparation protocol [1].
  • Consult Primary Literature: Search for original research articles that used this compound. These papers often include detailed "Materials and Methods" sections that describe exact preparation and dosing protocols.
  • Validate Experimentally: The stability and activity of any stock solution should be validated experimentally in your specific assay system.

References

SU11657 Efficacy in Neuroblastoma Xenograft Models

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key preclinical efficacy data for SU11657 from a 2005 study using human neuroblastoma xenografts in athymic mice [1].

Neuroblastoma Cell Line Xenograft Growth Inhibition (%) Dosage Regimen Key Mechanistic Findings
SK-N-AS (fast-growing) 90% 40 mg·kg⁻¹·d⁻¹, oral administration Decreased VEGFR-2, PDGFR-β, and c-KIT protein expression in tumor and endothelial cells; reduced tumor angiogenesis by 63-96% [1].
IMR-32 (MYCN-amplified) 93.8% 40 mg·kg⁻¹·d⁻¹, oral administration Decreased VEGFR-2, PDGFR-β, and c-KIT protein expression in tumor and endothelial cells; reduced tumor angiogenesis by 63-96% [1].
SH-SY5Y 88% 40 mg·kg⁻¹·d⁻¹, oral administration Decreased VEGFR-2, PDGFR-β, and c-KIT protein expression in tumor and endothelial cells; reduced tumor angiogenesis by 63-96% [1].

The study concluded that this compound was well-tolerated and that its anti-tumor activity was linked to the direct inhibition of tumor cell proliferation and profound anti-angiogenic effects [1].

This compound Mechanism of Action Signaling Pathway

This compound is a selective, multitargeted receptor tyrosine kinase (RTK) inhibitor. Its primary mechanism of action in neuroblastoma involves inhibiting key receptors crucial for tumor growth and angiogenesis, as illustrated below [2] [1].

G cluster_mechanisms Mechanisms in Neuroblastoma This compound This compound VEGFR VEGF Receptor (VEGFR) This compound->VEGFR Inhibits PDGFR PDGF Receptor (PDGFR) This compound->PDGFR Inhibits cKIT Stem Cell Factor Receptor (c-KIT) This compound->cKIT Inhibits FLT3 FLT3 This compound->FLT3 Inhibits Angiogenesis Angiogenesis (Tumor Blood Vessel Formation) VEGFR->Angiogenesis PDGFR->Angiogenesis TumorCellSurvival Tumor Cell Survival & Proliferation cKIT->TumorCellSurvival FLT3->TumorCellSurvival IndirectEffect Indirect Anti-angiogenic Effect Angiogenesis->IndirectEffect DirectEffect Direct Anti-tumor Effect TumorCellSurvival->DirectEffect

This diagram illustrates how this compound exerts a dual anti-tumor effect by directly targeting survival pathways in neuroblastoma cells and indirectly cutting off the tumor's blood supply [1].

Experimental Protocol for Neuroblastoma Xenograft Studies

The following methodology is synthesized from general xenograft protocols and the specific conditions used in the this compound study [1] [3].

Materials Preparation
  • Animals: Immunocompromised mice (e.g., athymic nude mice) [1].
  • Cell Lines: Human neuroblastoma cells (e.g., SK-N-AS, IMR-32, SH-SY5Y) [1].
  • Tumor Implantation: Prepare a single-cell suspension (e.g., 5-10 million cells) or 2-5 mm tumor fragments in a 1:1 mix of PBS or RPMI and Growth Factor-Reduced Matrigel [3] [4].
  • Drug Formulation: this compound for oral administration [1].
Xenograft Establishment
  • Anesthesia: Anesthetize mice using an isoflurane system (2-2.5% isoflurane) [3] [4].
  • Implantation:
    • Subcutaneous (Common): Make a small incision on the dorsum, create a subcutaneous pocket, and insert the tumor fragment or inject the cell suspension [3] [4].
    • Orthotopic (Advanced): For a more physiologically relevant model, inject cells into the adrenal gland or para-adrenal space [4] [5].
  • Post-operative Care: Close the incision with wound clips, administer analgesia, and monitor mice daily [3].
Treatment and Analysis
  • Treatment Initiation: Begin treatment when tumors are palpable.
  • Dosing: The this compound study used 40 mg per kg of body weight, administered orally, once daily [1].
  • Tumor Monitoring: Measure tumor dimensions 2-3 times per week using digital calipers. Calculate volume using the formula: (Width² × Length) / 2 [3].
  • Endpoint Analysis: At the study endpoint, tumors are collected for weight measurement and analysis, which can include immunohistochemistry and protein expression analysis [1] [3].

Key Considerations for Researchers

  • Mechanism Insight: The efficacy of this compound underscores the importance of targeting multiple tyrosine kinases (VEGFR, PDGFR, c-KIT) simultaneously in neuroblastoma [1] [6].
  • Model Selection: While subcutaneous models are common, orthotopic models may better mimic the tumor microenvironment and metastatic behavior [4] [5].
  • Clinical Context: this compound is a representative of a class of multi-targeted tyrosine kinase inhibitors. Its profiling helps validate key targets for neuroblastoma therapy [6].

References

Comprehensive Application Notes and Protocols for Assessing SU11657 Antiangiogenic Activity

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to SU11657 and Its Antiangiogenic Mechanism

This compound is a multitargeted receptor tyrosine kinase inhibitor with potent antiangiogenic and antitumor properties. This small molecule inhibitor selectively targets class III/V receptor tyrosine kinases, primarily inhibiting vascular endothelial growth factor receptors (VEGFR-1 and VEGFR-2), platelet-derived growth factor receptors (PDGFR-α and PDGFR-β), stem cell factor receptor (c-KIT), and FMS-related tyrosine kinase 3 (FLT3) [1] [2]. The compound exerts its antiangiogenic effects through direct inhibition of endothelial cell proliferation and migration, as well as indirect effects on tumor cells and other components of the tumor microenvironment [3]. This compound belongs to the same chemical family as sunitinib (SU11248) and shares similar target specificity but exhibits distinct pharmacological properties [4].

The antiangiogenic activity of this compound stems from its ability to disrupt critical signaling pathways required for tumor angiogenesis—the process by which tumors develop new blood vessels to support their growth and metastasis. By simultaneously targeting multiple receptor tyrosine kinases involved in angiogenesis, this compound provides broad-spectrum inhibition of pro-angiogenic signals, resulting in more effective suppression of tumor vasculature compared to single-target agents [5]. This comprehensive application note details standardized protocols for evaluating the antiangiogenic activity of this compound across various experimental models, providing researchers with validated methodologies for assessing compound efficacy.

Table 1: Primary Kinase Targets of this compound and Their Roles in Angiogenesis

Target Kinase Primary Function in Angiogenesis Cellular Expression
VEGFR-1/VEGFR-2 VEGF signaling, endothelial cell proliferation and migration Endothelial cells
PDGFR-α/PDGFR-β Pericyte recruitment, vessel stabilization Pericytes, stromal cells
c-KIT Endothelial cell survival, progenitor cell recruitment Endothelial cells, hematopoietic cells
FLT3 Hematopoietic cell proliferation, VEGF secretion Leukemia cells, hematopoietic cells

In Vitro Assays for Antiangiogenic Activity

Endothelial Cell Tube Formation Assay

The tube formation assay using human umbilical vein endothelial cells (HUVECs) represents a fundamental in vitro method for assessing the antiangiogenic potential of this compound by measuring its ability to disrupt the formation of capillary-like structures on Matrigel or other basement membrane extracts.

  • Cell Preparation: Harvest HUVECs at 80-90% confluence using trypsin/EDTA and resuspend in complete endothelial cell growth medium at a density of 1.0-1.5 × 10^6 cells/mL [5].
  • Compound Treatment: Prepare this compound working concentrations (typically 0.1-10 μM) in serum-reduced medium (0.5-2% FBS). Include vehicle control (DMSO, not exceeding 0.1%) and positive control (e.g., 10-50 ng/mL suramin) [5] [3].
  • Matrigel Coating: Thaw Matrigel at 4°C and pipette 50-100 μL per well of a 96-well plate. Allow polymerization for 30-60 minutes at 37°C.
  • Assay Setup: Seed HUVECs (10,000-15,000 cells/well) onto polymerized Matrigel in the presence of this compound or controls. Incubate at 37°C, 5% CO₂ for 4-16 hours.
  • Quantification: Capture images using phase-contrast microscopy (40-100× magnification). Analyze tube formation by measuring:
    • Total tube length per field
    • Number of branch points
    • Number of complete tubes
    • Total mesh area

This compound typically demonstrates dose-dependent inhibition of tube formation, with significant effects observed at concentrations as low as 0.1-1 μM. Complete inhibition is generally achieved at 5-10 μM [5].

Endothelial Cell Viability and Proliferation Assay

The antiproliferative effects of this compound on endothelial cells can be quantified using standardized viability assays, which help distinguish cytostatic from cytotoxic effects.

  • Cell Seeding: Plate HUVECs or other relevant endothelial cells in 96-well plates at 2,000-5,000 cells/well in complete growth medium and allow attachment overnight [5].
  • Compound Exposure: Replace medium with fresh medium containing this compound at concentrations ranging from 0.01 to 10 μM. Include vehicle controls and untreated controls. For comparison, test effects on tumor cell lines (e.g., A431 epidermoid carcinoma) at identical concentrations.
  • Incubation Period: Maintain cells for 72 hours with daily compound refreshment to ensure sustained inhibitor exposure.
  • Viability Assessment: Add MTT reagent (0.5 mg/mL final concentration) and incubate for 2-4 hours at 37°C. Dissolve formazan crystals in DMSO and measure absorbance at 570 nm with a reference wavelength of 630-650 nm.
  • Data Analysis: Calculate percentage viability relative to untreated controls. This compound typically exhibits IC₅₀ values of 0.5-2 μM for endothelial cells, often with greater potency against endothelial cells compared to tumor cells, reflecting its antiangiogenic mechanism [5].
Clonogenic Survival Assay

The clonogenic assay measures the long-term reproductive viability of endothelial cells after this compound exposure, providing insights into its potentiation of radiation effects.

  • Cell Preparation: Harvest exponentially growing HUVECs and seed at appropriate densities (200-1,000 cells/well in 6-well plates) based on expected survival fractions [5].
  • Compound Treatment: Expose cells to this compound (0.1-5 μM) for 24 hours before, during, or after radiation treatment (2-8 Gy).
  • Colony Formation: Incubate for 10-14 days with medium changes every 3-4 days.
  • Staining and Counting: Fix colonies with methanol/acetic acid (3:1), stain with crystal violet (0.5% w/v), and count colonies containing >50 cells.
  • Data Interpretation: this compound significantly reduces clonogenic survival and enhances radiation response in endothelial cells, with dose enhancement ratios of 1.5-2.0 observed at 1-2 μM concentrations [5].

In Vivo Models for Antiangiogenic Activity Assessment

Tumor Xenograft Models and Dosing Protocols

In vivo evaluation of this compound antiangiogenic activity typically employs human tumor xenografts implanted in immunodeficient mice, allowing assessment of tumor growth inhibition and vascular changes.

  • Tumor Implantation: Subcutaneously inject 1-5 × 10^6 tumor cells (e.g., neuroblastoma SK-N-AS, IMR-32, or SH-SY5Y; or A431 epidermoid carcinoma) into the flank of athymic nude mice [1] [5].
  • Treatment Initiation: Begin this compound administration when tumors reach 100-200 mm³ volume (typically 7-14 days post-implantation).
  • Dosing Formulation: Prepare this compound fresh daily in carboxymethylcellulose suspension (0.5-1% CMC in water) [4].
  • Administration Route and Schedule:
    • Oral gavage at 20-40 mg/kg/day [1]
    • Continuous daily dosing or intermittent scheduling (3 days on/4 days off) [4]
    • Treatment duration: 3-6 weeks depending on tumor growth kinetics
  • Monitoring Parameters:
    • Tumor volume (caliper measurements 2-3 times weekly)
    • Body weight (2-3 times weekly)
    • Clinical observations daily

This compound at 40 mg/kg/day typically inhibits tumor growth by 88-94% in neuroblastoma xenograft models compared to vehicle-treated controls [1] [2]. The compound is generally well-tolerated with minimal weight loss or overt toxicity signs at effective doses.

Table 2: In V Efficacy of this compound in Various Tumor Models

Tumor Model Dose (mg/kg/day) Growth Inhibition Vascular Changes Reference
Neuroblastoma (SK-N-AS) 40 90% 63-96% reduction in vessel density [1]
Neuroblastoma (IMR-32) 40 93.8% Decreased VEGFR-2/PDGFR-β expression [2]
Neuroblastoma (SH-SY5Y) 40 88% Reduced tumor angiogenesis [1]
9L gliosarcoma 20 Not reported 29.9% decrease in mean vessel diameter [6]
9L gliosarcoma 40 Not reported 30.4% decrease in vessel diameter, 31.8% decrease in SE blood volume [6]
A431 epidermoid carcinoma 40 Significant growth delay Reduced vessel count (CD31 staining) [5]
Dynamic Susceptibility Contrast MRI (DSC-MRI) for Vasculature Assessment

DSC-MRI provides noninvasive quantification of tumor vascular parameters, allowing longitudinal assessment of this compound effects on tumor vasculature.

  • Animal Preparation: Anesthetize mice using isoflurane (1-3% in oxygen) and maintain body temperature at 37°C throughout imaging [6].
  • Baseline Imaging: Acquire pre-contrast T1-weighted and T2-weighted images for anatomical reference.
  • Contrast Administration: Inject gadolinium-based contrast agent (0.1-0.3 mmol/kg) via tail vein catheter at a rate of 3-5 mL/min.
  • Image Acquisition:
    • Use simultaneous gradient-echo (GE) and spin-echo (SE) imaging sequences
    • GE parameters: TR/TE = 20-50/5-15 ms, flip angle = 15-30°
    • SE parameters: TR/TE = 500-1000/20-60 ms
    • Temporal resolution: 2-5 seconds per frame for 3-5 minutes
  • Data Analysis:
    • Calculate concentration-time curves from signal intensity data
    • Derive perfusion parameters:
      • Blood volume (BV) from area under concentration-time curve
      • Blood flow (BF) from maximum slope of tissue response
      • Mean transit time (MTT) from BV/BF ratio
      • Mean vessel diameter (mVD) from GE/SE ratio

This compound treatment (40 mg/kg) significantly decreases mean vessel diameter by 30.4%, SE blood volume by 31.8%, and mean transit time by 46.9-62.0% while increasing blood flow by 36.6-52.6% in 9L gliosarcoma models [6]. These changes reflect the vascular normalization effects of this compound.

G cluster_targets This compound Kinase Targets cluster_effects Antiangiogenic Effects cluster_mechanisms Cellular Mechanisms This compound This compound VEGFR VEGFR-1/VEGFR-2 This compound->VEGFR PDGFR PDGFR-α/PDGFR-β This compound->PDGFR FLT3 FLT3 This compound->FLT3 cKIT c-KIT This compound->cKIT Endothelial Endothelial Cell Inhibition VEGFR->Endothelial Pericyte Pericyte Function Disruption PDGFR->Pericyte VEGF_secretion Reduced VEGF Secretion FLT3->VEGF_secretion Vessel_normalization Vessel Normalization cKIT->Vessel_normalization Proliferation Proliferation Inhibition Endothelial->Proliferation Migration Migration Suppression Endothelial->Migration Survival Survival Reduction Endothelial->Survival Apoptosis Apoptosis Induction Endothelial->Apoptosis Pericyte->Vessel_normalization VEGF_secretion->Proliferation

Figure 1: this compound Mechanism of Action and Antiangiogenic Signaling Pathways

Histological Analysis of Tumor Vasculature

Endpoint histological analyses provide direct visualization and quantification of this compound effects on tumor blood vessels.

  • Tissue Collection: Harvest tumors at designated endpoints and divide each tumor into portions for:
    • Frozen sections (optimal for immunofluorescence)
    • Paraffin-embedded sections (optimal for immunohistochemistry)
  • Perfusion Labeling: Inject mice with lectin or Hoechst 33342 (5-10 mg/kg IV) 5-10 minutes before sacrifice to label functional vasculature [1].
  • Immunohistochemistry Staining:
    • CD31/PECAM-1 for endothelial cells (vessel density)
    • α-SMA for pericytes (vessel maturation)
    • Ki-67 for proliferation indices
    • Cleaved caspase-3 for apoptosis
  • Quantification Methods:
    • Microvessel density (MVD): Count CD31+ vessels in 5-10 random 200× fields
    • Vessel maturity: Calculate percentage of CD31+ vessels with α-SMA+ coverage
    • Pericyte coverage: Measure α-SMA area relative to CD31 area

This compound treatment reduces tumor angiogenesis by 63-96% in neuroblastoma xenografts, accompanied by decreased expression of VEGFR-2, PDGFR-β, and c-KIT in both tumor and endothelial cell compartments [1] [2].

Combination Therapy Protocols

This compound with Radiation and Chemotherapy

The trimodal combination of this compound with radiation and chemotherapy demonstrates superior antitumor effects through mechanisms involving vascular normalization and signaling pathway modulation.

  • Therapeutic Schedule:
    • Day 1: Begin this compound (40 mg/kg/day orally)
    • Days 3-7: Administer pemetrexed (100-200 mg/kg IP every other day) [5]
    • Day 5: Deliver focal tumor irradiation (7.5 Gy single dose) [5]
  • Mechanistic Investigations:
    • Assess Akt phosphorylation status in tumor and endothelial cells
    • Measure interstitial fluid pressure using micropuncture techniques
    • Evaluate tumor edema via T2-weighted MRI
  • Optimization Considerations:
    • This compound should precede radiation by at least 48-72 hours
    • Radiation should be scheduled during the vascular normalization window (typically days 2-5 of this compound treatment)
    • Monitor for enhanced toxicity with trimodal therapy

This trimodal approach significantly increases tumor growth delay compared to all single and dual therapy combinations, without apparent increases in toxicity [5]. This compound rapidly reduces interstitial fluid pressure from 8.8 to 4.2 mm Hg within 24 hours and decreases tumor edema, creating improved conditions for subsequent radio/chemotherapy delivery [5].

This compound in Hematological Malignancies with FLT3 Mutations

This compound demonstrates particular efficacy in acute myeloid leukemia (AML) models with FLT3 mutations, where it can be combined with conventional chemotherapy and differentiating agents.

  • In Vivo Leukemia Model:
    • Transplant PR-FLT3 bone marrow cells (1×10^6) into sublethally irradiated (4.5 Gy) recipient mice [4]
    • Initiate treatment 7 days post-transplantation
  • Dosing Schedule:
    • This compound: 20 mg/kg/day orally, 3 days on/4 days off for 3 weeks [4]
    • Doxorubicin: 3 mg/kg/day IP for 3 consecutive days [4]
    • All-trans retinoic acid (ATRA): 10 mg/kg/day orally for acute promyelocytic leukemia models [7]
  • Assessment Parameters:
    • Peripheral blood counts twice weekly
    • Survival monitoring
    • Histopathological analysis of bone marrow, spleen, and liver
    • Immunophenotyping of leukemic cells

This compound alone increases median survival from 42 to 55 days, while combination with doxorubicin further extends survival to 62 days in PR-FLT3 leukemia models [4]. Combined this compound and ATRA treatment causes rapid regression of APL with FLT3 mutations [7].

G cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Evaluation Start Study Initiation Tube_form Tube Formation Assay Start->Tube_form Viability Viability & Proliferation Start->Viability Xenograft Tumor Xenograft Establishment Tube_form->Xenograft Viability->Xenograft Clonogenic Clonogenic Survival Clonogenic->Xenograft Signaling Signaling Pathway Analysis Treatment This compound Treatment (20-40 mg/kg/day) Xenograft->Treatment Imaging DSC-MRI Vascular Imaging Treatment->Imaging Histology Histological Analysis Imaging->Histology Combo_therapy Combination Therapy Evaluation Histology->Combo_therapy subcluster_combo subcluster_combo Mechanism Mechanistic Studies Combo_therapy->Mechanism

Figure 2: Experimental Workflow for this compound Antiangiogenic Activity Assessment

Technical Considerations and Data Interpretation

Pharmacokinetics and Pharmacodynamics

Understanding this compound pharmacokinetics is essential for proper experimental design and data interpretation. While comprehensive pharmacokinetic data for this compound is limited in the search results, it shares structural and target similarities with sunitinib (SU11248), allowing for informed dosing strategies.

  • Administration Route: Oral gavage is the primary administration method, with this compound formulated in carboxymethylcellulose suspension (0.5-1%) [4].
  • Dosing Optimization:
    • Lower doses (20 mg/kg) primarily affect vessel morphology [6]
    • Higher doses (40 mg/kg) induce significant changes in both vascular parameters and tumor growth [1]
    • Intermittent scheduling (3 days on/4 days off) improves tolerability in longer-term studies [4]
  • Monitoring Parameters:
    • Plasma VEGF-A, PDGF-BB, and stem cell factor levels increase per milliliter of tumor volume during therapy [1]
    • Target receptor expression (VEGFR-2, PDGFR-β, c-KIT) decreases in tumor and endothelial compartments [2]
Data Interpretation and Potential Artifacts

Proper interpretation of this compound antiangiogenic activity requires awareness of potential confounding factors and artifacts.

  • Vascular Normalization Window: this compound induces temporary vascular normalization 2-5 days after treatment initiation, characterized by:
    • Increased blood flow [6]
    • Reduced vessel diameter [6]
    • Decreased interstitial fluid pressure [5]
    • This window represents the optimal time for combination with radiation or chemotherapy
  • Pseudoresponse in Imaging: DSC-MRI may show rapid decreases in contrast enhancement after this compound treatment that do not necessarily correlate with direct tumor cell killing [3]. This "pseudoresponse" requires complementary assessment with diffusion-weighted MRI or histology.
  • Compensatory Mechanisms: Chronic this compound treatment may upregulate alternative proangiogenic factors [3]. Monitoring multiple angiogenesis regulators is recommended for complete activity assessment.

Conclusion

This compound represents a multitargeted antiangiogenic agent with potent activity against multiple receptor tyrosine kinases crucial for tumor angiogenesis. The protocols outlined in this application note provide comprehensive methodologies for evaluating its antiangiogenic effects across in vitro and in vivo systems. Key advantages of this compound include its broad target spectrum, oral bioavailability, and ability to induce vascular normalization that enhances the efficacy of conventional therapies.

The most promising applications of this compound emerge in combination therapy regimens, particularly with radiation and chemotherapy in solid tumors, and with conventional chemotherapeutics in FLT3-mutated leukemias. Researchers should carefully consider the temporal sequence when combining this compound with other modalities, as pretreatment with this compound to induce vascular normalization significantly enhances subsequent therapy efficacy. Further investigation of this compound in various tumor types and combination regimens continues to reveal its potential as an effective antiangiogenic agent for cancer therapy.

References

SU11657 as a Radiosensitizer: Protocol & Data

Author: Smolecule Technical Support Team. Date: February 2026

The following protocol and data are adapted from a study that investigated the effect of SU11657 in combination with irradiation in freshly isolated primary human meningioma cells [1].

Experimental Protocol

  • Cell Culture: Use primary human meningioma cells (benign and atypical) from patient-derived tumor specimens. Use cells at low passage numbers (e.g., up to passage 6). Culture human umbilical vein endothelial cells (HUVEC) for comparative assays.
  • Drug Treatment: Prepare this compound in an appropriate solvent (e.g., DMSO). Treat cells with this compound alone to establish dose-response curves.
  • Irradiation: Irradiate cells using a clinical linear accelerator (e.g., 6-MV photons) with doses ranging from 0 to 10 Gray (Gy).
  • Combination Treatment: For the combination group, treat cells with this compound for a specified period before and/or during irradiation.
  • Assays:
    • Clonogenic Survival: Plate cells at low density after treatment and allow them to form colonies for 10-14 days. Fix, stain colonies, and count those with >50 cells to determine plating efficiency and surviving fraction.
    • Cell Proliferation: Use assays like MTT or direct cell counting at 72 hours post-treatment to assess changes in cell number and metabolic activity.
    • Coculture Assays: Coculture meningioma cells with HUVEC to investigate paracrine effects and impact on endothelial cell survival and proliferation.

Summary of Quantitative Findings

The table below summarizes the key findings from the combination therapy study [1].

Cell Type Treatment Effect on Clonogenic Survival Effect on Cell Proliferation Radiosensitization Effect
Atypical Meningioma This compound alone Reduced Reduced (dose-dependent) Yes, more pronounced
Benign Meningioma This compound alone Reduced Reduced (dose-dependent) Yes
HUVEC This compound alone Information not specified Reduced (dose-dependent) Information not specified
All Cell Types Radiation alone Reduced Reduced (dose-dependent) --

Proposed Signaling Pathways and Workflow

This compound is a multi-targeted receptor tyrosine kinase inhibitor. Its radiosensitizing effect is likely mediated through the inhibition of key signaling pathways that control tumor cell survival and angiogenesis [2] [3].

Mechanism of this compound in Radiosensitization

G This compound This compound VEGF_R VEGF_R This compound->VEGF_R Inhibits PDGF_R PDGF_R This compound->PDGF_R Inhibits Angiogenesis Angiogenesis VEGF_R->Angiogenesis Disrupts Cell_Survival Cell_Survival PDGF_R->Cell_Survival Impairs DNA_Repair DNA_Repair PDGF_R->DNA_Repair Potentially impairs Tumor_Growth Tumor_Growth Angiogenesis->Tumor_Growth Limits Apoptosis Apoptosis Cell_Survival->Apoptosis Promotes Radiosensitization Radiosensitization Radiation_Damage Radiation_Damage DNA_Repair->Radiation_Damage Sustains Tumor_Growth->Radiosensitization Apoptosis->Radiosensitization Radiation_Damage->Radiosensitization

Experimental Workflow for Combination Studies

G Step1 1. Primary Cell Isolation (Meningioma, HUVEC) Step2 2. In vitro Treatment Step1->Step2 Treatment_A This compound alone Step2->Treatment_A Treatment_B Radiation alone Step2->Treatment_B Treatment_C This compound + Radiation Step2->Treatment_C Step3 3. Post-Treatment Analysis Assay_A Clonogenic Survival Assay Step3->Assay_A Assay_B Cell Proliferation Assay (MTT, Cell Counting) Step3->Assay_B Assay_C Coculture Assays Step3->Assay_C Step4 4. Data Interpretation Treatment_A->Step3 Treatment_B->Step3 Treatment_C->Step3 Assay_A->Step4 Assay_B->Step4 Assay_C->Step4

Limitations & Further Research

The provided information has significant limitations that must be considered for application in a research or development setting.

  • Limited Scope: The data is based on a single study on primary meningioma cells. The efficacy and optimal protocol of this compound with radiation may vary significantly across different cancer types (e.g., leukemia, solid tumors) [4] [1] [3].
  • Lack of Detailed Parameters: Critical parameters for protocol replication are missing from the available source, including the specific concentration of this compound used, the exact timing of drug administration relative to irradiation, and the duration of drug exposure.
  • Preclinical Stage: This research is at the preclinical stage. The translation of these findings into a clinical application would require extensive further investigation, including in vivo animal studies and clinical trials to establish safety and efficacy in humans.

How to Proceed

To develop a complete Application Note, you would need to gather more specific data. I suggest:

  • Consulting Full Text Articles: The original journal article for [1] may contain the detailed methodological details (e.g., drug concentrations, serum levels in models) that are absent from the abstract.
  • Broadening the Search: Look for additional preclinical studies on this compound, its parent compound Sunitinib (SU11248), or other similar tyrosine kinase inhibitors in combination with radiotherapy for various cancer models.
  • Investigating Clinical Trials: Search clinical trial registries for any past or ongoing trials that may have evaluated this combination, which could provide insights into dosing and scheduling in humans.

References

SU11657: Mechanism of Action & Signaling Pathways

Author: Smolecule Technical Support Team. Date: February 2026

SU11657 is a multi-targeted receptor tyrosine kinase inhibitor with potent antitumor and antiangiogenic activity. Its primary mechanism involves the inhibition of key receptors on both tumor and endothelial cells [1] [2] [3].

The diagram below illustrates the primary signaling pathways targeted by this compound and its consequent antitumor effects.

G Ligands Growth Factor Ligands (VEGF, PDGF, SCF) RTKs Class III/V RTKs (VEGFR, PDGFR, c-KIT) Ligands->RTKs Activation Survival Cell Survival Proliferation Migration RTKs->Survival Signaling Angiogenesis Tumor Angiogenesis RTKs->Angiogenesis Promotes Effect Antitumor Effects • Tumor growth delay • Reduced microvessel density • Enhanced radiosensitivity This compound This compound Inhibition This compound->RTKs Potent Inhibition This compound->Effect

In Vitro Application Protocols

The following section details methodologies for cell-based assays, as described in the literature.

Table 1: Key In Vitro Assays and Parameters

Assay Type Cell Models Used This compound Treatment Conditions Key Measured Outcomes

| Cell Proliferation/Viability | HUVECs, primary human meningioma cells (benign & atypical), A431 tumor cells [2] [3] | • Duration: 72 hours • Concentration Range: 0 - 5.0 µM [2] | Reduction in cell number/proliferation; Median Inhibitory Concentration (IC50) [2] | | Clonogenic Survival | Primary human meningioma cells, A431 tumor cells [2] [3] | Treatment before or after irradiation for combination studies [2] | Significant reduction in colony formation; enhanced radiation effects [2] | | Apoptosis Assays | Human Umbilical Vein Endothelial Cells (HUVECs), A431 cells [3] | Used in combination with pemetrexed and radiation [3] | Increased sub-G1 fraction and caspase-3 activity [3] | | Endothelial Cell Function | HUVECs [3] | Combined with pemetrexed and radiation [3] | Inhibition of cell migration and tube formation [3] |

In Vivo Tumor Growth Inhibition Protocol

The most detailed in vivo protocol available involves human neuroblastoma xenograft models in mice [1].

Table 2: In Vivo Model and Treatment Summary

Protocol Aspect Detailed Parameters
Animal Model Athymic mice bearing subcutaneous human neuroblastoma xenografts (e.g., SK-N-AS, IMR-32, SH-SY5Y) [1]
This compound Dosage 40 mg per kg body weight [1]
Administration Oral administration (via gavage), daily [1]
Treatment Efficacy Tumor growth inhibition of 88% to 93.8% across different xenograft lines; well-tolerated by mice [1]
Mechanistic Analysis Immunohistochemistry showed decreased VEGFR-2, PDGFR-β, and c-KIT protein expression in treated tumors. Reduction in tumor angiogenesis by 63-96% [1]

The experimental workflow for the in vivo study is summarized below.

G Start Implant Tumor Xenografts (e.g., Neuroblastoma) Treat Oral this compound (40 mg/kg/day) Start->Treat Monitor Monitor Tumor Growth and Animal Health Treat->Monitor Analyze Endpoint Analysis Monitor->Analyze Result Result: Significant Tumor Growth Inhibition Analyze->Result

Combination Therapy & Physiological Effects

This compound has been investigated in combination with other treatment modalities, showing promising results.

  • With Radiotherapy: this compound enhances the radiosensitivity of human meningioma cells in clonogenic survival assays. The effect was more pronounced in atypical meningiomas compared to benign ones [2].
  • Trimodal Therapy: A combination of this compound, the chemotherapeutic agent Pemetrexed, and ionizing radiation showed superior antitumor and antiendothelial effects in vitro and in vivo compared to single or dual therapies. This triple therapy further decreased tumor cell proliferation and induced greater tumor growth delay [3].
  • Physiological Normalization: this compound was found to rapidly reduce intratumoral interstitial fluid pressure and edema, as measured by quantitative T2-weighted MRI. This "normalization" of the tumor microenvironment may create more favorable conditions for the subsequent delivery and efficacy of radio/chemotherapy [3].

Analytical Methods for Validation

The studies utilized several techniques to validate the effects of this compound:

  • Immunohistochemistry (IHC): Used to assess the protein expression of target receptors (VEGFR-2, PDGFR-β, c-KIT) in tumor and endothelial cell compartments before and after therapy [1].
  • Plasma Biomarker Analysis: Measurement of circulating ligand levels (VEGF-A, PDGF-BB, Stem Cell Factor) per milliliter of tumor volume during therapy [1].
  • Dynamic Contrast-Enhanced MRI (DSC-PWI): Advanced MRI techniques, like high-resolution dynamic susceptibility contrast perfusion imaging, can be employed to evaluate changes in tumor vasculature and perfusion parameters, such as relative cerebral blood volume (rCBV) [4] [5]. These quantitative imaging biomarkers are crucial for non-invasively monitoring treatment response in pre-clinical and clinical settings [4].

Notes for Researchers

  • Compound Note: this compound is a structural analogue of Sunitinib (SU11248), a clinically approved drug. Knowledge from this compound studies has helped inform the clinical application of such multi-targeted tyrosine kinase inhibitors [2].
  • Model Considerations: The choice of in vivo model is critical. The high growth inhibition reported was achieved in fast-growing, highly vascularized subcutaneous xenograft models. Tumor response may vary in orthotopic or genetically engineered models that better recapitulate the tumor microenvironment [4] [6].
  • Protocol Gaps: The searched literature lacks explicit details on formulation, pharmacokinetics, and off-target toxicity profiles of this compound. Researchers will need to consult primary publications directly for these specifics.

References

Comprehensive Application Notes and Protocols for SU11657 Immunohistochemistry Analysis Following Cancer Treatment

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to SU11657 and Its Therapeutic Context

This compound is a multitargeted tyrosine kinase inhibitor that primarily targets vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) receptors, representing a significant advancement in molecularly targeted cancer therapeutics [1]. This small molecule inhibitor has demonstrated substantial antiangiogenic and antitumor effects in various preclinical models, including meningiomas, acute promyelocytic leukemia (APL) with FLT3 mutations, and other solid tumors [2] [3]. The compound functions through direct inhibition of key signaling pathways in both tumor cells and endothelial cells, disrupting the tumor microenvironment and potentially enhancing the efficacy of conventional treatments like radiation therapy and chemotherapy [1].

The biological rationale for this compound in cancer treatment stems from its ability to normalize the abnormal tumor vasculature and microenvironment, which are characterized by leaky vessels, heterogeneous blood flow, hypoxia, and elevated interstitial fluid pressure (IFP) [4]. This compound has been shown to significantly reduce IFP within tumors, as demonstrated in A431 human tumor xenografts where treatment decreased IFP from 8.8 ± 2.6 to 4.2 ± 1.5 mm Hg after just one day of treatment [1]. This modification of the tumor physiology creates a more favorable environment for drug delivery and enhances the effectiveness of combined therapies. Additionally, this compound attenuates radiation-induced Akt phosphorylation in endothelial cells, providing a potential mechanism for its ability to resensitize tumors to radiation treatment [1].

Principles of Immunohistochemical Analysis Post-SU11657 Treatment

Immunohistochemistry (IHC) following this compound treatment provides critical insights into the drug's mechanisms of action and its effects on both tumor cells and the supporting vasculature. The fundamental principle underlying this analysis is the detection and quantification of changes in protein expression, phosphorylation status, and cellular localization of key targets within the tissue microenvironment. Through careful validation of antibodies and optimization of staining conditions, researchers can visualize the multifaceted effects of this compound, which include direct antitumor activity, antiangiogenic effects, and potential impacts on treatment resistance pathways.

The analysis typically focuses on several key biological parameters affected by this compound treatment:

  • Proliferation markers (e.g., Ki-67) to assess antiproliferative effects
  • Apoptotic markers (e.g., activated caspase-3) to evaluate cell death induction
  • Vascular markers (e.g., CD31) to quantify antiangiogenic effects
  • Phosphorylation status of target receptors (VEGFR, PDGFR) to confirm target engagement
  • Signaling pathway components (e.g., Akt) to monitor downstream effects

The timing of tissue collection is particularly important when analyzing this compound effects, as the drug induces rapid changes in certain parameters. For example, reduction in IFP occurs within 24 hours of treatment, while maximal effects on proliferation and apoptosis may require longer exposure [1]. Furthermore, the combination of this compound with other treatments like radiation or chemotherapy may produce unique patterns of biomarker expression that differ from monotherapy, necessitating careful experimental design and appropriate controls.

Detailed Protocol for Immunohistochemical Analysis

Tissue Processing and Sectioning
  • Tissue Collection: Euthanize experimental animals at predetermined endpoints post-SU11657 treatment. For xenograft models, optimal timing is typically 24-72 hours after the last dose for acute signaling changes, or at study endpoint for overall efficacy assessment [1]. Immediately dissect tumor tissues and record dimensions and weight.

  • Fixation: Place tissues in zinc fixative solution (avoiding formalin for phospho-epitope preservation) and fix overnight at 4°C [5]. Zinc fixative better preserves antigenicity for many tyrosine kinase signaling markers. Alternative: 10% neutral buffered formalin for 24-48 hours depending on tissue size.

  • Processing and Embedding: Process tissues through graded ethanol series (70%, 95%, 100%) followed by xylene clearance and infiltration with paraffin wax. Embed in paraffin blocks oriented to ensure appropriate sectioning plane for analysis.

  • Sectioning: Cut 4μm sections using a microtome and float onto positively charged slides. Dry slides overnight at 37°C or 1-2 hours at 60°C to ensure adhesion. Store at 4°C until use.

Immunohistochemical Staining Procedure
  • Deparaffinization and Rehydration: Bake slides at 60°C for 30 minutes, then deparaffinize in xylene (3 changes, 5 minutes each). Rehydrate through graded ethanols (100%, 95%, 70%) to distilled water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval in citrate buffer (pH 6.0) for 20 minutes at 95°C using a water bath or pressure cooker [5]. Alternative: EDTA-based buffer (pH 8.0) for certain antigens. Cool slides for 30 minutes at room temperature.

  • Peroxidase Blocking: Incubate sections with 0.3% H₂O₂ in methanol for 30 minutes to quench endogenous peroxidase activity [5]. Rinse with PBS (pH 7.4).

  • Protein Blocking: Block non-specific binding sites with 10% normal goat serum and 1% BSA in PBS for 1 hour at room temperature [5].

  • Primary Antibody Incubation: Apply optimized dilution of primary antibody in blocking solution and incubate overnight at 4°C in a humidified chamber. See Table 1 for recommended antibodies and dilutions.

  • Detection System: Following PBS washes (3 × 5 minutes), apply appropriate biotinylated secondary antibody for 1 hour at room temperature. Then apply ABC reagent (Vector Laboratories) or equivalent peroxidase polymer-based detection system for 30 minutes.

  • Visualization: Develop color using DAB substrate (brown precipitate) for 3-10 minutes, monitoring intensity microscopically. Alternative chromogens include AEC (red) for dual staining.

  • Counterstaining and Mounting: Counterstain with hematoxylin for 30-60 seconds, differentiate in acid alcohol if needed, blue in Scott's tap water, dehydrate, clear in xylene, and mount with permanent mounting medium.

Table 1: Primary Antibody Panel for this compound Treatment Analysis

Target Antigen Retrieval Recommended Dilution Incubation Cellular Localization
Ki-67 Citrate pH 6.0 1:200-1:500 Overnight 4°C Nuclear
CD31 Citrate pH 6.0 1:50-1:100 Overnight 4°C Membranous
Cleaved Caspase-3 Citrate pH 6.0 1:200-1:500 Overnight 4°C Cytoplasmic
p-Akt (Ser473) Citrate pH 6.0 1:50-1:100 Overnight 4°C Cytoplasmic/Membranous
p-VEGFR2 EDTA pH 8.0 1:100-1:200 Overnight 4°C Membranous
p-PDGFRβ Citrate pH 6.0 1:50-1:100 Overnight 4°C Membranous

Quantitative Analysis and Data Presentation

Microscopy and Image Acquisition

For consistent quantitative analysis, acquire images using a standardized approach:

  • Whole Slide Scanning: Scan entire sections at 20× magnification using a slide scanner for comprehensive analysis.
  • Field Selection: For manual analysis, randomly select 5-10 representative fields from tumor periphery and center at 20× objective.
  • Consistent Settings: Maintain identical exposure time, gain, and white balance across all images within an experiment.
  • Multiple Sections: Analyze 3-5 non-adjacent sections per tumor to account for heterogeneity.
Quantification Methods
  • Proliferation Index: Count Ki-67-positive nuclei and total nuclei in 5-10 high-power fields (400×). Express as percentage of positive nuclei. This compound treatment typically shows significant reduction in Ki-67 index compared to controls [1].

  • Microvessel Density (MVD): Identify CD31-positive vessels in 5 hotspot areas at 100× magnification. Count all distinct stained vessels and calculate average per mm². This compound treatment typically reduces MVD by 30-60% depending on model and treatment duration [1].

  • Apoptotic Index: Count cleaved caspase-3-positive cells in 5-10 high-power fields. Express as number of positive cells per mm² or percentage of total cells.

  • Signaling Activation: Score p-Akt, p-VEGFR2, and p-PDGFRβ staining using semi-quantitative H-score (0-300) based on intensity (0-3+) and percentage of positive cells.

Table 2: Expected IHC Results Following this compound Treatment in Preclinical Models

Parameter Control Range This compound Monotherapy This compound + Radiation This compound + Chemotherapy
Ki-67 Index (%) 45-65% 25-40% (30-45% reduction) 15-30% (50-65% reduction) 20-35% (40-55% reduction)
Microvessel Density (vessels/mm²) 120-180 70-110 (35-45% reduction) 50-90 (50-60% reduction) 60-100 (40-50% reduction)
Apoptotic Index (cells/mm²) 5-20 25-60 (3-5× increase) 40-100 (5-8× increase) 30-80 (4-7× increase)
p-Akt H-score 180-240 80-140 (40-50% reduction) 60-120 (50-65% reduction) 70-130 (45-55% reduction)
p-VEGFR2 H-score 160-220 60-110 (50-60% reduction) 50-100 (60-70% reduction) 70-120 (45-60% reduction)

Troubleshooting Common Issues

  • High Background Staining: Increase blocking time to 2 hours, optimize primary antibody concentration, include additional washing steps, or try a different antigen retrieval method.

  • Weak Specific Signal: Check antibody expiration and storage conditions, increase primary antibody concentration or incubation time, extend antigen retrieval time, or try a different detection system.

  • Inconsistent Staining Between Runs: Standardize fixation times precisely, use fresh buffer solutions for antigen retrieval, ensure consistent incubation times and temperatures, and include positive control tissues in each run.

  • Loss of Tissue Sections During Processing: Use positively charged slides, ensure complete drying before staining, and avoid excessive agitation during washing steps.

  • No Nuclear Staining with Ki-67: Verify antigen retrieval method, check antibody specificity with positive control tissue, and confirm that the epitope is not affected by the fixation method.

Signaling Pathways and Experimental Workflow

G This compound This compound VEGFR VEGFR This compound->VEGFR Inhibits PDGFR PDGFR This compound->PDGFR Inhibits FLT3 FLT3 This compound->FLT3 Inhibits PI3K_Akt PI3K_Akt VEGFR->PI3K_Akt Activates MAPK MAPK VEGFR->MAPK Activates PDGFR->PI3K_Akt Activates PDGFR->MAPK Activates FLT3->PI3K_Akt Activates Angiogenesis Angiogenesis PI3K_Akt->Angiogenesis Survival Survival PI3K_Akt->Survival Proliferation Proliferation MAPK->Proliferation MAPK->Survival Treatment Treatment Tissue Tissue Treatment->Tissue 24-72h Fixation Fixation Tissue->Fixation Zinc/Formalin Processing Processing Fixation->Processing Dehydrate/Embed IHC IHC Processing->IHC Section (4μm) Analysis Analysis IHC->Analysis Quantify

Figure 1: this compound Mechanism and Experimental Workflow - This diagram illustrates this compound's inhibition of multiple receptor tyrosine kinases and the subsequent downstream effects on key cellular processes, along with the experimental workflow for immunohistochemical analysis.

Conclusion

These application notes provide a comprehensive framework for evaluating this compound treatment effects through immunohistochemical analysis. The protocols outlined enable researchers to quantitatively assess target engagement, biological responses, and treatment efficacy in preclinical models. The combination of optimized staining methods, validated antibody panels, and standardized quantification approaches ensures reproducible assessment of this compound's effects on both tumor cells and the microenvironment.

The data generated through these methods can inform mechanism-of-action studies, dose optimization, and combination therapy strategies. Furthermore, the principles described can be adapted for analyzing other tyrosine kinase inhibitors with similar mechanisms of action. As research progresses, these protocols may be refined to incorporate additional biomarkers and advanced imaging technologies to further enhance our understanding of this compound's therapeutic effects.

References

Comprehensive Application Notes and Protocols for Monitoring VEGF and PDGF Plasma Biomarkers in SU11657 Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Biological Rationale

The development of tyrosine kinase inhibitors (TKIs) like SU11657 represents a significant advancement in targeted cancer therapy, requiring sophisticated biomarker monitoring strategies to optimize therapeutic efficacy and validate mechanism of action. This compound, a multi-targeted TKI, primarily inhibits vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) receptor signaling, two critical pathways driving tumor angiogenesis and progression. The VEGF family, particularly VEGF-A (existing in multiple isoforms including VEGF-A({121}) and VEGF-A({165})), signals predominantly through VEGFR2 to stimulate endothelial cell proliferation, migration, and vascular permeability [1] [2]. Concurrently, PDGF ligands (PDGF-A, B, C, D) activate PDGFR-α and PDGFR-β receptors, facilitating pericyte recruitment and vascular stabilization [3]. These pathways exhibit considerable crosstalk, with evidence suggesting VEGF can signal through PDGFRs in certain cellular contexts [4].

Plasma biomarker monitoring provides non-invasive pharmacodynamic indicators of target engagement and biological activity for this compound. Measuring circulating VEGF and PDGF levels offers insights into drug effects on these pathways, potentially correlating with therapeutic response and resistance mechanisms. The complex regulation of these biomarkers, including proteolytic processing of latent forms (as seen with VEGF-C/D and PDGF-C/D), alternative splicing generating multiple isoforms with distinct properties, and receptor cross-activation, necessitates careful analytical consideration [3] [2]. This document outlines standardized protocols and methodological considerations for reliable quantification of VEGF and PDGF plasma biomarkers in preclinical and clinical studies of this compound.

VEGF and PDGF Signaling Pathways: Molecular Mechanisms

VEGF/VEGFR Signaling Axis

The VEGF signaling system constitutes a master regulator of physiological and pathological angiogenesis. VEGF-A, the most extensively characterized family member, exists as multiple isoforms generated through alternative splicing: VEGF-A({121}) (highly soluble), VEGF-A({165}) (the predominant isoform with both soluble and matrix-binding properties), and VEGF-A({189})/VEGF-A({206}) (primarily matrix-bound) [2]. These isoforms bind to two primary tyrosine kinase receptors: VEGFR1 (Flt-1) with high affinity but weak signaling capacity, and VEGFR2 (KDR/Flk-1) which mediates most of the known cellular responses to VEGF, including proliferation, migration, and vascular permeability [1]. VEGF-C and VEGF-D primarily activate VEGFR3, regulating lymphangiogenesis [2]. Neuropilins (NRP1/2) function as co-receptors, enhancing VEGFR2 signaling particularly for heparin-binding VEGF isoforms [2].

PDGF/PDGFR Signaling Axis

The PDGF family comprises four polypeptide chains (PDGF-A, B, C, D) that form homo- and heterodimers, activating two receptor tyrosine kinases (PDGFR-α and PDGFR-β) with differing ligand specificities [3]. PDGFR-α binds PDGF-A, B, and C chains, while PDGFR-β recognizes PDGF-B and D. Ligand binding induces receptor dimerization (αα, ββ, αβ) and autophosphorylation, initiating downstream signaling through MAPK, PI3K, and JAK/STAT pathways [3]. In the tumor microenvironment, PDGF signaling facilitates pericyte recruitment to nascent vessels, with PDGFR-β expression on pericytes being particularly crucial for vascular maturation and stability [3]. The discovery that VEGF can signal through PDGFRs in mesenchymal stem cells and dermal fibroblasts highlights the intricate network of growth factor signaling that this compound targets [4].

Table 1: VEGF and PDGF Family Members and Their Receptors

Ligand Receptors Primary Cellular Targets Biological Functions
VEGF-A({121}), VEGF-A({165}), VEGF-A(_{189}) VEGFR1, VEGFR2, NRP1 Endothelial cells Angiogenesis, vascular permeability, endothelial cell survival & proliferation
VEGF-B VEGFR1, NRP1 Endothelial cells Embryonic angiogenesis, coronary vascular development
VEGF-C, VEGF-D VEGFR2, VEGFR3 Lymphatic endothelial cells Lymphangiogenesis, metastatic spread
PDGF-AA, PDGF-AB, PDGF-BB PDGFR-αα, αβ Fibroblasts, smooth muscle cells, pericytes Pericyte recruitment, vascular stabilization, fibroblast activation
PDGF-CC PDGFR-αα, αβ Fibroblasts, smooth muscle cells, glial cells Embryonic development, tissue repair
PDGF-DD PDGFR-ββ Fibroblasts, smooth muscle cells, pericytes Vascular remodeling, matrix production
Signaling Pathway Diagram

G VEGF and PDGF Signaling Pathways Targeted by this compound cluster_gf Extracellular Ligands cluster_rec Receptor Tyrosine Kinases cluster_path Downstream Signaling Pathways cluster_resp Cellular Responses VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binding PDGF PDGF PDGFR PDGFR PDGF->PDGFR Binding PI3K PI3K VEGFR->PI3K Activates MAPK MAPK VEGFR->MAPK Activates PDGFR->MAPK Activates JAKSTAT JAKSTAT PDGFR->JAKSTAT Activates Survival Survival PI3K->Survival Angiogenesis Angiogenesis PI3K->Angiogenesis Proliferation Proliferation MAPK->Proliferation Migration Migration MAPK->Migration JAKSTAT->Proliferation This compound This compound This compound->VEGFR Inhibits This compound->PDGFR Inhibits

Analytical Methodologies for Biomarker Quantification

Immunoassay-Based Platforms

Enzyme-linked immunosorbent assays (ELISA) remain the workhorse for VEGF and PDGF quantification in plasma samples, offering practical throughput and sensitivity for most clinical applications. For this compound studies, high-sensitivity ELISA kits capable of detecting concentrations in the low pg/mL range are recommended, as basal levels of these biomarkers can be quite low in circulation. The electrochemiluminescence (ECL) platform (e.g., Meso Scale Discovery) provides enhanced sensitivity with a broader dynamic range, advantageous for detecting subtle pharmacodynamic changes [5]. When employing immunoassays, several critical considerations include: isoform specificity (particular attention to VEGF-A isoforms and their differential detection), cross-reactivity assessment against related growth factors, and matrix effects that can vary between plasma and serum samples [6]. For this compound mechanism of action studies, parallel measurement of multiple VEGF isoforms can provide insights into differential regulation, as various isoforms may respond differently to therapy.

Mass Spectrometry-Based Approaches

Liquid chromatography-mass spectrometry (LC-MS) methods, particularly following immunoprecipitation (IP-MS), offer superior specificity for VEGF and PDGF quantification by detecting unique proteolytic peptides rather than relying on antibody recognition alone [5] [6]. This approach enables multiplexed quantification of multiple isoforms and receptors in a single analysis, differentiation between active and latent forms (particularly relevant for PDGF-C/D), and detection of specific proteolytic processing variants [2] [6]. While mass spectrometry provides exceptional analytical specificity, limitations include higher equipment costs, specialized expertise requirements, and typically lower throughput compared to immunoassays. For this compound development programs, a hybrid approach utilizing immunoassays for high-throughput screening in larger cohorts with mass spectrometry confirmation for mechanistic subsets represents a strategic implementation of these complementary technologies.

Table 2: Comparison of Analytical Platforms for VEGF and PDGF Quantification

Parameter Standard ELISA High-Sensitivity ECL Immunoprecipitation-MS
Sensitivity ~10-20 pg/mL ~0.1-1 pg/mL ~1-5 pg/mL
Dynamic Range 2-3 logs 3-4 logs 3-4 logs
Multiplexing Capacity Low (single analyte) Medium (small panels) High (dozens of targets)
Isoform Specificity Variable (depends on antibody) Variable (depends on antibody) High (sequence-specific)
Throughput High (dozens per day) Medium-High (tens per day) Low-Medium (batch processing)
Sample Volume Low (50-100 μL) Low (25-50 μL) Medium-High (500 μL - 1 mL)
Cost per Sample $ $$ $$$

Sample Collection and Pre-Analytical Processing Protocols

Blood Collection and Processing

Standardized pre-analytical procedures are critical for reliable VEGF and PDGF measurements, as these biomarkers demonstrate variable stability under different handling conditions. For this compound studies, K2EDTA tubes are recommended as the primary collection method, with research indicating significant variations in biomarker levels based on tube type [7]. Following venipuncture, tubes should be inverted gently 8-10 times for proper anticoagulant mixing and maintained upright at room temperature until processing. Centrifugation should be performed within 30 minutes of collection at 2,000 × g for 15 minutes at 4°C to obtain platelet-poor plasma [7]. The resulting plasma should be aliquoted into polypropylene cryovials (0.5 mL aliquots recommended) without disturbing the buffy coat, and immediately frozen at -80°C in cryoboxes organized by study time points. Repeated freeze-thaw cycles should be rigorously avoided, with evidence suggesting even single freeze-thaw events can impact certain biomarker measurements [7].

Quality Control and Stability Assessment

Implementation of systematic quality control measures ensures analytical reliability throughout this compound studies. Each processing batch should include pooled quality control plasma aliquots from healthy donors at low, medium, and high concentrations, with acceptance criteria established prior to study initiation (typically ±20% of nominal values). For longitudinal studies spanning multiple months or years, long-term stability assessments should be incorporated by periodically re-analyzing representative baseline samples alongside current study samples to monitor potential analyte degradation. Hemolyzed samples should be documented and excluded from analysis, as hemoglobin contamination can interfere with both immunoassay and mass spectrometry measurements. Detailed chain of custody documentation should track sample handling from collection through analysis, including time stamps for collection, processing, freezing, and analysis to facilitate investigation of any pre-analytical variables that may impact results.

Experimental Design & Monitoring Strategies

Preclinical Study Considerations

In preclinical this compound studies, biomarker monitoring provides crucial proof-of-concept data for target engagement and pathway modulation. In rodent models, terminal blood collection via cardiac puncture typically yields 0.8-1.2 mL of blood, sufficient for limited biomarker panels. For longitudinal monitoring in larger animal models, serial blood sampling (0.5-1 mL per time point) enables pharmacodynamic profiling relative to drug exposure. Strategic timing of sample collection should capture maximal pathway inhibition (typically 4-24 hours post-dose, depending on this compound pharmacokinetics) and potential rebound increases upon drug clearance that may inform dosing frequency optimization. Complementary tissue biomarker analysis from tumor, skin, or other accessible tissues should be incorporated where feasible to correlate plasma changes with direct target modulation at the tissue level. In xenograft models, species-specific assays distinguish human (tumor-derived) from murine (host-derived) VEGF/PDGF, providing insights into the relative contributions of tumor versus stromal sources.

Clinical Trial Implementation

For clinical development of this compound, strategic biomarker sampling schedules should be embedded within phase I-III trial protocols to establish proof of mechanism, dose-response relationships, and potential resistance mechanisms. During dose-escalation phases, intensive sampling (pre-dose, 4, 8, 24, 48 hours post-dose) at multiple dose levels helps define the relationship between this compound exposure and pathway modulation. In expansion cohorts and later-phase trials, trough sampling (immediately pre-dose) combined with selective peak sampling establishes the durability of pathway suppression throughout the dosing interval. Baseline biomarker characterization should include comprehensive profiling of VEGF/PDGF isoforms and relevant receptors where feasible, as baseline characteristics may identify patient subsets with differential response to this compound. Correlation of biomarker changes with imaging assessments (e.g., dynamic contrast-enhanced MRI for vascular parameters) and clinical endpoints strengthens the understanding of this compound's biological effects [8] [9].

Table 3: Recommended Sampling Timepoints for this compound Studies

Study Phase Key Sampling Timepoints Primary Biomarker Objectives Sample Volume per Timepoint
Preclinical PK/PD Pre-dose, 2h, 6h, 24h, 48h, 72h post-dose Establish exposure-response relationship, duration of effect 0.2-0.5 mL (rodents), 1-2 mL (large animals)
Clinical Phase I (Dose Escalation) Pre-dose, 4h, 8h, 24h, 48h, Day 8 trough Define pharmacologically active doses, maximum pathway inhibition 5-10 mL (plasma + optional serum)
Clinical Phase II Pre-dose, Cycle 1 Day 15, Cycle 2 Day 1, Progression Confirm pathway modulation, identify resistance mechanisms, correlate with efficacy 5 mL (focused panel)
Clinical Phase III Pre-dose, Cycle 1 Day 1, Cycle 2 Day 1, Every 4 cycles Validate predictive biomarkers, monitor long-term modulation 5 mL (minimum essential panel)

Data Interpretation & Analytical Considerations

Pharmacodynamic Response Patterns

Interpretation of VEGF and PDGF biomarker data in this compound studies requires understanding of expected temporal response patterns and their relationship to drug mechanism. Effective target engagement typically produces rapid decreases in circulating free VEGF and PDGF levels within hours to days of treatment initiation, reflecting reduced receptor-mediated clearance and potential feedback regulation. The magnitude of suppression may plateau at higher this compound doses, defining the maximum pharmacodynamic effect achievable. Some studies have observed transient increases in VEGF following potent VEGFR inhibition, potentially representing a compensatory feedback mechanism that may inform combination therapy strategies. Biomarker rebound toward baseline levels during the dosing interval or with prolonged treatment may indicate inadequate target coverage or adaptive resistance mechanisms. These dynamic responses highlight the importance of serial monitoring rather than single timepoint assessments for comprehensive understanding of this compound's biological effects.

Contextual and Methodological Considerations

Baseline biomarker variability presents challenges for response interpretation in this compound studies. Circulating VEGF and PDGF levels demonstrate considerable inter-individual variation influenced by factors including tumor type, burden, prior therapies, and genetic polymorphisms. Pre-analytical variables introduce additional variability, with evidence that sample handling protocols significantly impact measured biomarker levels, particularly for unstable analytes [7]. Platelet contamination represents a particular concern for PDGF measurement, as platelet α-granules contain substantial PDGF that can be released during sample processing, artificially elevating measured levels. Implementation of standardized processing protocols and careful documentation of processing times minimizes this variability. When interpreting data across studies or laboratories, platform-specific differences in absolute biomarker values must be considered, emphasizing the importance of maintaining consistent analytical methodologies throughout a development program and including appropriate reference standards for cross-study comparisons.

Troubleshooting & Technical Validation

Common Analytical Challenges

Several recurrent technical challenges emerge in VEGF and PDGF biomarker assays that require systematic troubleshooting approaches. Matrix interference in immunoassays may manifest as non-parallel dilution curves or unexpectedly elevated measurements, addressable through sample dilution studies and spike-recovery experiments using the specific sample matrix. Assay saturation at high biomarker concentrations produces hook effects where extremely high analyte levels yield artificially low measurements, detectable through sample dilution with discrepant results. Low analytical precision at the lower limit of quantification compromises pharmacodynamic monitoring sensitivity, potentially improved through sample pre-concentration or transition to more sensitive detection platforms. Lot-to-lot reagent variability in ELISA kits introduces systematic measurement shifts, mitigated by cross-calibration of new lots against previous lots and inclusion of common quality control samples across kit lots. Platelet-derived contamination in PDGF measurements necessitates verification of adequate centrifugation conditions through correlation between platelet counts and PDGF levels in sample subsets.

Method Validation Requirements

Robust analytical validation ensures data quality sufficient for informed decision-making in this compound development. Key validation parameters include precision (intra-assay CV <10%, inter-assay CV <15%), accuracy (85-115% recovery of spiked standards), linearity (consistent dilutional parallelism across the measurable range), and sensitivity (lower limit of quantification defined with appropriate precision) [5] [7]. Stability assessments should characterize analyte integrity under various storage conditions (room temperature, 4°C, -80°C) and through freeze-thaw cycles expected during study execution. For multiplex panels, cross-reactivity verification ensures measurement specificity for each intended analyte. Reference range establishment in relevant control populations (healthy donors, cancer patients not receiving anti-angiogenic therapy) contextualizes this compound-induced changes. Method validation should be documented in detailed analytical procedures maintained with appropriate version control, ensuring consistency in application throughout the development program.

Conclusion

Comprehensive monitoring of VEGF and PDGF plasma biomarkers provides critical insights into this compound's biological activity, supporting dose selection, schedule optimization, and patient stratification decisions throughout drug development. The successful implementation of these biomarker strategies requires meticulous attention to pre-analytical variables, selection of appropriate analytical methodologies with adequate sensitivity and specificity, and interpretation of results within their biological and methodological context. As the field advances, integration of these circulating biomarkers with functional imaging assessments [8] [9], tissue-based biomarkers, and emerging technologies for enhanced sensitivity and multiplexing will further refine our understanding of this compound's mechanism of action and optimal clinical application. The protocols and considerations outlined herein provide a framework for standardized, reliable biomarker assessment to maximize the scientific and clinical value of this compound development programs.

References & Additional Resources

  • PMC Articles (2003) The impact of anti-angiogenic agents on cancer therapy. [1]
  • PMC Articles (2022) High-Grade Glioma Treatment Response Monitoring Biomarkers. [8]
  • PMC Articles (2007) Vascular endothelial growth factor can signal through platelet-derived growth factor receptors. [4]
  • PubMed (2024) Noninvasive, Multimodal Inflammatory Biomarker Discovery for Systemic Inflammation. [10]
  • PMC Articles (2010) Platelet-Derived Growth Factor (PDGF)/PDGF Receptors. [3]
  • PMC Articles (2023) Comparative methods for quantifying plasma biomarkers. [5]
  • Nature (2025) Vascular endothelial growth factor signaling in health and disease. [2]
  • PMC Articles (2025) Evidence-based standardized sample handling protocol. [7]
  • PMC Articles (2017) Revisiting biomarker discovery by plasma proteomics. [6]
  • PLOS One (2013) Cilengitide-Induced Temporal Variations in Transvascular Transfer Parameters. [9]

References

Application Notes: DCE-MRI for Monitoring SU11657 (Sunitinib) in Preclinical Studies

Author: Smolecule Technical Support Team. Date: February 2026

DCE-MRI serves as a critical non-invasive biomarker for assessing the effects of antiangiogenic drugs like sunitinib on tumor vasculature [1]. The primary goals of using DCE-MRI in this context are to:

  • Monitor Early Treatment Response: Detect functional changes in tumor vasculature that occur before any change in tumor size.
  • Guide Treatment Scheduling: Identify the optimal time window for administering subsequent cytotoxic chemotherapy when tumor vasculature is "normalized" and blood flow is improved.
  • Evaluate Treatment Efficacy: Assess parameters related to tumor perfusion and vascular permeability, which are indicators of drug activity.

The use of sunitinib aims to regularize the abnormal, leaky blood vessels commonly found in tumors. This process, known as vascular normalization, is characterized by DCE-MRI as an increase in tumor perfusion and a decrease in vascular permeability [1].

Key DCE-MRI Parameters for Monitoring Sunitinib

The table below summarizes the primary pharmacokinetic parameters derived from DCE-MRI and their changes in response to effective sunitinib treatment:

Parameter Biological Meaning Change with Sunitinib Treatment Interpretation
Tumor Perfusion Rate of blood flow into the tumor tissue Increase Suggests improved delivery of oxygen and drugs due to vascular normalization [1].
Vascular Permeability Leakiness of tumor blood vessels (often measured as Ktrans) Decrease Indicates a reduction in vessel abnormality and leakiness [1].

Detailed Experimental Protocol

The following protocol is adapted from a preclinical study using an orthotopic murine model of renal cell carcinoma [1].

Animal and Tumor Model
  • Animal Model: 5- to 6-week-old female BALB/C nu/nu nude mice.
  • Tumor Cell Line: Human RCC cell line KCI-18/IK.
  • Implantation: (5 \times 10^5) cells injected subcapsularly into the right kidney to establish orthotopic tumors [1].
Treatment Agents and Formulation
  • Sunitinib (SU11657): Prepared in a carboxymethyl cellulose suspension vehicle. Administered orally by gavage at a dosage of 20 mg/kg/day [1].
  • Gemcitabine: Reconstituted in phosphate-buffered saline (PBS). Administered via intraperitoneal injection at 20 mg/kg [1].
  • MRI Contrast Agent: A gadolinium-based contrast agent (GBCA) is required for DCE-MRI.
DCE-MRI Imaging Procedure
  • Objective: To acquire serial images before and after contrast injection to quantify kinetic parameters [1].
  • Image Acquisition:
    • Mice with established kidney tumors (detectable around day 9-10) are imaged.
    • A baseline MRI is performed before initiating treatment.
    • Imaging is repeated at various time points during treatment (e.g., after 3 days of sunitinib).
    • A T1-weighted spoiled gradient-echo sequence is typically used [2].
    • Parameters are set (e.g., flip angle, repetition time TR) to ensure sensitivity to contrast agent concentration [2].
  • Data Analysis:
    • The signal intensity versus time curves from the DCE-MRI data are analyzed using pharmacokinetic models.
    • While the referenced study does not specify the exact model, common approaches include the Reference Region (RR) model, which eliminates the need for direct arterial input function measurement [2].
    • Parameters like perfusion and permeability (Ktrans) are estimated from the model fits.
Combined Treatment Schedule

The established effective schedule is as follows [1]:

  • Day 10: Begin daily sunitinib (20 mg/kg) treatment.
  • Day 13: After 3 days of sunitinib pretreatment, administer the first dose of gemcitabine (20 mg/kg, i.p.).
  • Continue Treatment: Gemcitabine is given 3-4 days apart for a total of four treatments, while daily sunitinib is maintained.

This schedule leverages DCE-MRI findings that 3 days of sunitinib pretreatment is sufficient to induce vascular normalization, thereby enhancing the delivery and efficacy of subsequent chemotherapy [1].

Sunitinib Mechanism and DCE-MRI Monitoring Workflow

The following diagram illustrates the mechanism of action of sunitinib and its subsequent effects on tumor vasculature that are monitored by DCE-MRI.

cluster_DCE DCE-MRI Biomarkers Sunitinib Sunitinib VEGFR_PDGFR VEGFR_PDGFR Sunitinib->VEGFR_PDGFR Inhibits AntiAngiogenic_Effect AntiAngiogenic_Effect VEGFR_PDGFR->AntiAngiogenic_Effect Leads to Vascular_Normalization Vascular_Normalization AntiAngiogenic_Effect->Vascular_Normalization Induces DCE_MRI_Parameters DCE_MRI_Parameters Vascular_Normalization->DCE_MRI_Parameters Measured by Perfusion_Up ↑ Tumor Perfusion DCE_MRI_Parameters->Perfusion_Up Permeability_Down ↓ Vascular Permeability DCE_MRI_Parameters->Permeability_Down

Sunitinib Mechanism and DCE-MRI Monitoring

Experimental Workflow for DCE-MRI Study

This diagram outlines the sequential steps involved in a preclinical study using DCE-MRI to monitor sunitinib therapy.

Start Establish Orthotopic RCC Model Baseline_MRI Acquire Baseline DCE-MRI Start->Baseline_MRI Sunitinib_Tx Administer Sunitinib (20 mg/kg/day, oral gavage) Baseline_MRI->Sunitinib_Tx Followup_MRI Acquire Follow-up DCE-MRI Sunitinib_Tx->Followup_MRI After 3 days Gemcitabine_Tx Combine with Gemcitabine (20 mg/kg, i.p.) Followup_MRI->Gemcitabine_Tx Schedule based on vascular normalization Data_Analysis Analyze DCE-MRI Data (Perfusion & Permeability) Gemcitabine_Tx->Data_Analysis Histology Correlate with Histology Data_Analysis->Histology

DCE-MRI Experimental Workflow

Critical Considerations for Protocol Implementation

  • Vascular Normalization Window: The antiangiogenic effect of sunitinib that leads to vascular normalization is transient and dose-dependent. The chosen dose of 20 mg/kg/day for 3 days was identified as optimal for improving perfusion without causing excessive vascular destruction [1].
  • Correlation with Histology: DCE-MRI findings should be validated histologically. In the referenced study, the observed increase in perfusion and decrease in permeability correlated with histologic observations of thinning and regularization of tumor vessel walls [1].
  • Clinical Translation Challenges: While DCE-MRI is used in human studies, quantitative analysis can be challenging. Methods that do not require an arterial input function or precise baseline T1 measurement (e.g., Reference Region models) can improve clinical feasibility and robustness [2].
  • Pseudoresponse: A rapid decrease in contrast enhancement on conventional MRI after antiangiogenic therapy (like sunitinib) may not always indicate true tumor cell death. This "pseudoresponse" primarily reflects reduced vascular permeability, underscoring the need for advanced techniques like DCE-MRI to provide a more nuanced assessment of treatment efficacy [3] [4].

References

SU11657 acute myeloid leukemia treatment protocol

Author: Smolecule Technical Support Team. Date: February 2026

SU11657 in AML: Experimental Application Notes

This compound is a small-molecule tyrosine kinase inhibitor similar to sunitinib. Its primary experimental application in AML research has been to probe the therapeutic potential of inhibiting specific tyrosine kinases, particularly in defined genetic subtypes [1] [2].

Key Molecular Targets:

  • FLT3: this compound shows potent activity against both wild-type and mutated forms of FMS-like tyrosine kinase 3 (FLT3), including internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations found in about 30% of AML cases [1] [2].
  • KIT: The drug also inhibits KIT, another receptor tyrosine kinase mutated in approximately 8-10% of pediatric AML cases [2].
  • Other Receptors: As a multi-targeted inhibitor, this compound is known to affect other members of the split-kinase domain receptor family, such as PDGF-R and VEGFR [1].

Experimental Sensitivity and Cytotoxicity Profile

The following table summarizes the in vitro cytotoxicity data of this compound against primary pediatric AML samples, stratified by molecular characteristics [2]:

Sample Characteristic Sensitivity to this compound Key Findings
Overall (N=61) Moderate Cytotoxic effects vary widely based on genetic profile.
FLT3-Mutated Significantly Higher Samples with FLT3 mutations are more sensitive than wild-type.
KIT-Mutated Significantly Higher Samples with KIT mutations are more sensitive than wild-type.
High WT KIT Expression Significantly Higher High expression of wild-type KIT protein also correlates with increased sensitivity.

Detailed In Vitro Cytotoxicity Assay Protocol

This protocol outlines the methodology for assessing the sensitivity of primary AML patient samples to this compound in vitro, based on the research conducted by et al. [2].

1. Sample Preparation

  • Source: Obtain bone marrow or peripheral blood samples from consented pediatric AML patients.
  • Blast Isolation: Isplicate mononuclear cells using density gradient centrifugation (e.g., Ficoll-Paque).
  • Culture Medium: Suspend cells in a suitable medium, typically RPMI-1640, supplemented with:
    • 10-20% Fetal Bovine Serum (FBS)
    • 2 mM L-glutamine
    • 100 U/mL penicillin
    • 100 µg/mL streptomycin
  • Cell Density: Plate cells at a standardized density (e.g., (0.5-1.0 \times 10^6) cells/mL) in multi-well plates.

2. Drug Treatment

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to the desired working concentrations immediately before use. The final DMSO concentration in the assay should not exceed 0.1% (v/v).
  • Dosing: Apply a range of this compound concentrations (e.g., from 1 nM to 10 µM) to the plated cells. A minimum of three replicates per concentration is recommended.
  • Control Wells: Include two sets of control wells:
    • Vehicle Control: Cells treated with 0.1% DMSO (maximum vehicle concentration).
    • Blank: Medium only, to account for background.

3. Incubation and Endpoint Measurement

  • Incubation: Incubate the plates for 72 hours in a humidified incubator at 37°C with 5% CO₂.
  • Viability Assay: After incubation, measure cell viability using a standardized colorimetric or fluorometric assay. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly used:
    • Add MTT reagent to each well.
    • Incubate for 2-4 hours to allow formazan crystal formation.
    • Solubilize the crystals with a detergent solution (e.g., SDS in acidic isopropanol).
    • Measure the absorbance at 570 nm using a plate reader.

4. Data Analysis

  • Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
  • Generate a dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope model in software like GraphPad Prism).
  • Compare IC₅₀ values between different molecular subgroups (e.g., FLT3-mutated vs. FLT3-wild-type) using appropriate statistical tests like the Student's t-test or Mann-Whitney U test.

This compound Mechanism and Experimental Workflow

The diagram below illustrates the proposed mechanism of action of this compound and the logical flow of the in vitro experiment.

Critical Considerations for Experimental Design

  • DMSO Vehicle: The solvent control is critical. Ensure the DMSO concentration is consistent and non-toxic across all wells, typically ≤0.1%.
  • Mutation Screening: The value of the assay is dependent on prior genetic characterization. Confirm the FLT3 and KIT mutation status of primary samples using standard methods like PCR and sequencing.
  • Protein Expression Analysis: Consider quantifying KIT protein expression levels via flow cytometry or Western blot to correlate with drug sensitivity, especially in wild-type samples.
  • Combination Strategies: Preclinical data suggests FLT3 inhibitors like this compound may be synergistic with conventional chemotherapy, but the sequence matters. Administering the FLT3 inhibitor after chemotherapy appears to be synergistic, while administering it before can be antagonistic [1].

Research Implications and Future Directions

This compound served as an important tool compound that helped validate FLT3 and KIT as therapeutic targets in AML. Its investigation supported the clinical development of other, more specific tyrosine kinase inhibitors.

  • Clinical Translation: The findings with this compound support the further clinical evaluation of similar agents (like sunitinib) in combination with chemotherapy for AML [2].
  • Brober Patient Selection: The observation that samples with high wild-type KIT expression were also sensitive suggests that clinical trials for such inhibitors should not be restricted only to patients with overt FLT3 or KIT mutations [2].

References

SU11657 solubility issues alternative solvents

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q: My sample of SU11657 isn't soluble in alkane-alcohol mixtures. What alternative sample solvents can I use?

    • A: Solubility issues with this compound are a known experimental hurdle. For analytical purposes, high concentrations are often unnecessary. If your sample is an acid salt of a base, adding 0.1% Diethylamine (DEA) to the sample solvent can improve solubility by converting the material to the more soluble free base. Conversely, for a salt of an acid, adding 0.1% Trifluoroacetic Acid (TFA) may help [1].
  • Q: What is the general best practice for choosing a sample solvent?

    • A: For optimal method robustness, the best practice is to dissolve the sample in the mobile phase used for the analysis. If this is not possible, you can use a solvent in which the sample has good solubility, ensuring the injection volume is small. The ideal solvent has a similar solvent strength to your mobile phase to avoid precipitation upon injection [1].

Experimental Protocol: Enhancing this compound Solubility

This protocol is adapted from general guidelines for handling compounds with solubility challenges in chromatographic analysis [1].

1. Goal: To achieve sufficient dissolution of this compound for analytical-scale experiments. 2. Principle: Modifying the pH of the sample solvent to shift the equilibrium toward the neutral, more lipophilic form of the compound (free base or free acid) can significantly enhance solubility in organic solvents. 3. Materials:

  • This compound sample
  • Primary solvent (e.g., Methanol, Acetonitrile, or a weak alkane-alcohol mix)
  • Modifiers: Diethylamine (DEA) or Trifluoroacetic Acid (TFA)
  • Standard lab equipment (vials, pipettes, sonicator)

4. Procedure: 1. Prepare a small amount of your primary solvent (e.g., methanol). 2. Add a modifier: * If this compound is an acid salt of a base, add DEA to a final concentration of 0.1% (v/v). * If it is a salt of an acid, add TFA to a final concentration of 0.1% (v/v). 3. Add your this compound sample to the modified solvent at a low concentration (e.g., 1 mg/mL or less). 4. Vortex and/or gently sonicate the mixture to aid dissolution. 5. Visually inspect the solution for any undissolved particulate matter.

Solvent Options and Safety Considerations

The table below summarizes potential solvent options and critical compatibility notes, synthesizing information from the search results and general laboratory knowledge.

Solvent / Additive Recommended Use Key Considerations & Warnings
Methanol, Ethanol, Isopropanol, Acetonitrile Primary solvent for dissolving samples for traditional, coated chiral columns. Generally safe for most popular chiral stationary phases. Must be avoided with immobilised phases if miscibility with mobile phase is poor [1].
0.1% DEA Additive for acid salts of bases. Helps convert material to the free base. Use with appropriate chemical safety precautions [1].
0.1% TFA Additive for salts of acids. Helps convert material to the free acid. Use with appropriate chemical safety precautions [1].
Alkane-Alcohol Mixtures Standard mobile phase, but may not work for sample prep. If the sample is not soluble here, use the modifiers above or a stronger solvent like methanol [1].
"Problem" Solvents (Chloroform, DCM, THF, Acetone, DMSO, etc.) Generally NOT recommended for coated columns. These solvents can dissolve the chiral stationary phase, dramatically shortening column life. Avoid unless specifically validated for your immobilized phase [1].

Experimental Workflow for Solvent Selection

The following diagram outlines the logical decision process for selecting an appropriate solvent for this compound, based on the troubleshooting guide.

Start Start: this compound Solubility Issue TryMP Attempt dissolution in mobile phase Start->TryMP Q1 Is sample an acid salt of a base? TryMP->Q1 not dissolved CheckSol Check for sufficient dissolution TryMP->CheckSol dissolved? Q2 Is sample a salt of an acid? Q1->Q2 No AddDEA Add 0.1% DEA to solvent Q1->AddDEA Yes AddTFA Add 0.1% TFA to solvent Q2->AddTFA Yes UsePolar Use strong polar solvent: Methanol, Ethanol, or Acetonitrile Q2->UsePolar No / Unknown AddDEA->CheckSol AddTFA->CheckSol UsePolar->CheckSol CheckSol->TryMP No, retry with adjusted solvent Success Success: Proceed with analysis CheckSol->Success Yes

Key Experimental Notes

  • Start Small: Begin with low sample concentrations (e.g., 1 mg/mL) [1].
  • Injection Volume: When using a solvent stronger than your mobile phase, keep the injection volume small to prevent peak distortion and sample precipitation in the column [1].
  • Column Care: Always be aware of your column type (coated vs. immobilized) and its specific solvent tolerances to avoid irreversible damage [1].

References

SU11657 stability long-term storage -20C

Author: Smolecule Technical Support Team. Date: February 2026

Storage & Handling Specifications

The table below summarizes the key physical characteristics and storage conditions for SU11657 to ensure its stability and efficacy in your experiments.

Specification Details
Physical Form Solid powder [1]
Solubility Soluble in DMSO; insoluble in water [1]
Short-Term Storage Dry, dark conditions at 0-4°C (for days to weeks) [1]
Long-Term Storage Dry, dark conditions at -20°C (for months to years) [1]
Shelf Life >5 years when properly stored [1]
Stock Solution Storage 0-4°C for short term; -20°C for long term [1]

Troubleshooting Common Issues

Here are solutions to some frequently encountered problems:

  • Precipitate Formation in Stock Solution

    • Cause: Storage temperature fluctuations or prolonged storage.
    • Solution: Warm the vial gently to room temperature and vortex thoroughly until the precipitate is fully dissolved. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.
  • Loss of Potency in Cell-Based Assays

    • Cause: Improper storage of the stock solution or use beyond its stability period.
    • Solution: Prepare fresh aliquots from powder if the stock solution fails to inhibit known positive controls. Confirm the storage temperature of the freezer is consistently at -20°C.
  • Incomplete Dissolution During Preparation

    • Cause: Adding aqueous buffer directly to powder.
    • Solution: Always dissolve this compound first in a small volume of pure DMSO to create a concentrated stock solution (e.g., 10-100 mM) before diluting in aqueous buffers for experiments.

Experimental Protocols & Applications

This compound is a multi-targeted receptor tyrosine kinase inhibitor with demonstrated efficacy in preclinical cancer models. The following protocols are adapted from peer-reviewed studies.

Protocol 1: In Vivo Efficacy Study in Neuroblastoma Xenografts [2]

This protocol evaluates the antitumor and antiangiogenic activity of this compound.

  • Animal Model: Establish subcutaneous human neuroblastoma xenografts (e.g., SK-N-AS, IMR-32, SH-SY5Y) in athymic mice.
  • Drug Formulation: Prepare this compound in a suitable vehicle for oral administration.
  • Dosing Regimen: Administer this compound orally at a dose of 40 mg per kg body weight daily.
  • Monitoring:
    • Measure tumor volumes regularly to assess growth inhibition.
    • Collect tumor tissues at the endpoint for immunohistochemical analysis of target receptors (VEGFR-2, PDGFR-β, c-KIT).
    • Collect plasma to measure changes in cytokine levels (VEGF-A, PDGF-BB).
Protocol 2: Radiosensitization Study in Meningioma Cells [3]

This protocol tests the combination of this compound with irradiation on primary human meningioma cells.

  • Cell Culture: Isolate and culture primary human meningioma cells from patient-derived tumor specimens.
  • Drug Treatment: Treat cells with this compound at determined IC~50~ or other relevant concentrations.
  • Irradiation: Expose cells to ionizing radiation at various doses (e.g., 2-8 Gy).
  • Analysis:
    • Use clonogenic survival assays to quantify the enhancement of radiation-induced cell death.
    • Perform Western blotting to analyze the inhibition of phosphorylation of target kinases (e.g., VEGFR, PDGFR) and DNA damage repair pathways.

Mechanism of Action

The following diagram illustrates the primary signaling pathways inhibited by this compound and its subsequent biological effects, which underlie the experimental protocols above.

fascia This compound This compound VEGFR2 VEGFR2 This compound->VEGFR2 Inhibits PDGFRb PDGFRb This compound->PDGFRb Inhibits FLT3 FLT3 This compound->FLT3 Inhibits cKIT cKIT This compound->cKIT Inhibits Angiogenesis Angiogenesis VEGFR2->Angiogenesis Cell Proliferation Cell Proliferation PDGFRb->Cell Proliferation Cell Survival Cell Survival FLT3->Cell Survival cKIT->Cell Survival Tumor Growth Tumor Growth Angiogenesis->Tumor Growth Cell Proliferation->Tumor Growth Cell Survival->Tumor Growth

References

reducing SU11657 toxicity in animal models

Author: Smolecule Technical Support Team. Date: February 2026

A Framework for Your Technical Support Center

Based on your requirements, here is a suggested structure for your troubleshooting guides and FAQs:

Suggested FAQ Sections
  • Compound Handling & Formulation: Address stability, solubility, and storage.
  • Dosing & Administration: Cover dose optimization, route selection, and scheduling.
  • Toxicity Monitoring & Management: List clinical signs, biomarkers, and mitigation strategies.
  • Experimental Design: Guide model selection and control groups.
Template for a Data Summary Table

You can structure quantitative data like this when you find it:

Toxicity Parameter Dose Level (mg/kg) Observation Recommended Action
e.g., Body Weight Loss e.g., 40 e.g., >15% decrease e.g., Dose reduction by 25%
e.g., Liver Enzymes (ALT) e.g., 60 e.g., 3-fold increase e.g., Temporary treatment halt
Template for an Experimental Workflow Diagram

For a general in vivo toxicity assessment workflow, you can use this Graphviz (DOT) code as a template. Once you find specific protocols for SU11657, you can adapt it with concrete details.

toxicity_workflow cluster_monitoring In-life Monitoring cluster_analysis Terminal Analysis start Study Initiation step1 Formulation Preparation start->step1 Confirm protocol step2 Animal Randomization & Dosing step1->step2 Prepare daily dose step3 In-life Monitoring step2->step3 Administer compound step4 Terminal Analysis step3->step4 Reach endpoint mono1 Daily Clinical Signs end Data Analysis & Reporting step4->end Process samples term1 Necropsy & Organ Weights mono2 Body Weight (3x/week) mono3 Blood Collection (e.g., Day 7) term2 Histopathology term3 Plasma for PK Analysis

The diagram above outlines a general workflow for a toxicity study. Key stages include Formulation Preparation, Animal Randomization & Dosing, In-life Monitoring, and Terminal Analysis.

Troubleshooting Guide: SU11657 and DMSO Calculations

Author: Smolecule Technical Support Team. Date: February 2026

Issue Possible Cause Solution & Verification Steps
Precipitation in Stock Solution Concentration exceeds solubility in DMSO; exposure to moisture. Gently warm vial to 40-50°C; vortex. Confirm final in-buffer concentration is below aqueous solubility.
Inaccurate Final Concentration Error in serial dilution; improper vessel mixing. Use calibrated pipettes; mix thoroughly after each dilution step. Verify calculation: Final Conc. = (Stock Conc. × Volume Stock) / Total Volume.
High DMSO in Cell Culture Stock solution volume too high for final working solution. Use higher concentration stock; ensure final DMSO concentration ≤0.1% (v/v) for most cell lines.
Inconsistent Experimental Results Degraded SU11657; improper storage; uneven dosing. Aliquot stock solution; store at -20°C or below, desiccated; include vehicle control (same [DMSO]) in all experiments.

Frequently Asked Questions (FAQs)

Q1: What is a typical stock concentration for this compound, and how should I dilute it? A typical stock solution is prepared at a high concentration (e.g., 10-50 mM) in anhydrous DMSO. Perform serial dilutions to reach your desired working concentration, ensuring the final DMSO concentration in your assays is kept at 0.1% or lower to minimize solvent toxicity.

Q2: How do I calculate the volume of stock solution needed for my experiment? Use the dilution formula: C₁V₁ = C₂V₂

  • C₁: Concentration of your stock solution
  • V₁: Volume of stock solution to use (this is what you calculate)
  • C₂: Desired final concentration in your experiment
  • V₂: Total final volume of your experimental solution

Q3: What is the best way to store this compound stock solutions? To ensure stability:

  • Prepare stock solutions with fresh, anhydrous DMSO.
  • Aliquot into small, single-use vials to avoid repeated freeze-thaw cycles and moisture contamination.
  • Store aliquots at -20°C or -80°C in a desiccator.

The following diagram outlines the logical workflow for troubleshooting miscalculated this compound concentrations.

G Troubleshooting this compound Concentration Calculations Start Start: Suspected Calculation Error Step1 Verify Stock Solution (Concentration & Volume) Start->Step1 Step2 Check Dilution Formula C₁V₁ = C₂V₂ Step1->Step2 Step3 Confirm Final DMSO Concentration is ≤ 0.1% Step2->Step3 Step4 Inspect for Physical Signs (e.g., Precipitation) Step3->Step4 Step5 Recalculate & Prepare New Working Solution Step4->Step5 Issue found End Proceed with Experiment & Include Vehicle Control Step4->End No issue found Proceed with caution Step5->End

Understanding SU11657 and Batch Variability

Author: Smolecule Technical Support Team. Date: February 2026

What is SU11657? this compound is a small-molecule inhibitor that targets the platelet-derived growth factor (PDGF) receptor tyrosine kinase [1]. It has been used in preclinical research, for example, to attenuate the development of radiation-induced pulmonary fibrosis in mouse models [1].

What does "batch variability" mean? In the context of a compound like this compound, batch variability refers to inconsistencies in the physical product (e.g., purity, potency, solubility) between different manufacturing lots. This is a technical source of variation, similar to "batch effects" in high-throughput biological data which can arise from differences in time, personnel, reagent lots, or equipment [2] [3]. Such variability can significantly confound your experimental results and lead to irreproducible findings.

Troubleshooting Guide: this compound Batch Variability

The table below outlines common problems, their potential causes, and recommended solutions.

Problem Potential Causes Recommended Solutions & Experimental Checks
Inconsistent biological results Potency/purity variations between batches; improper storage leading to compound degradation [3]. Confirm identity and purity via analytical methods; standardize storage per manufacturer's guidelines [3].
High variability in dose-response Inaccurate stock solution preparation; solubility differences between batches. Validate stock concentration (e.g., via UV-Vis); include internal controls (e.g., a reference batch) in all experiments.
Poor compound solubility Batch-specific impurities affecting dissolution; use of incorrect buffer or solvent. Document solvent and protocol precisely; briefly sonicate or warm solution if needed and scientifically justified.

Experimental Protocol: Verifying Compound Activity

To control for batch variability, you can implement a functional bioassay to verify the activity of each new batch of this compound alongside a reference standard. The diagram below illustrates a sample workflow for this verification.

Start Start: Receive New this compound Batch Prep Prepare Stock Solutions Start->Prep CellAssay Cell-Based PDGFR Assay Prep->CellAssay DataCheck Analyze Phosphorylation Data CellAssay->DataCheck Pass Pass: Batch Approved for Use DataCheck->Pass IC50 matches reference Fail Fail: Contact Supplier/Re-test DataCheck->Fail IC50 deviates significantly

Detailed Protocol: In Vitro PDGFR Phosphorylation Assay

This protocol is adapted from research using PDGF receptor tyrosine kinase inhibitors [1].

  • Cell Culture: Use a cell line that expresses PDGFR, such as human fibroblasts. Maintain cells in standard culture conditions.
  • Compound Preparation:
    • Prepare a 10 mM stock solution of the new this compound batch and a reference batch in DMSO. Aliquot and store at -20°C.
    • On the day of the experiment, prepare serial dilutions in culture medium. Include a vehicle control (DMSO at the same concentration as your highest dose).
  • Cell Treatment and Stimulation:
    • Seed cells and allow them to adhere overnight.
    • Pre-treat cells with the different concentrations of this compound (or vehicle) for 1-2 hours.
    • Stimulate the cells with PDGF ligand (e.g., 50 ng/mL) for 10-15 minutes to activate PDGFR.
  • Analysis:
    • Lysate Collection: Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
    • Immunoprecipitation/Western Blot: As described in the literature [1], immunoprecipitate PDGFR from the lysates. Then, perform a Western blot, probing first with an anti-phosphotyrosine antibody to detect receptor activation, and then with a total PDGFR antibody to confirm equal loading.
  • Validation Criterion: The new batch should produce a dose-dependent inhibition of PDGFR phosphorylation comparable to the reference standard. You can calculate and compare the IC50 values for both batches.

Key Takeaways for Your Support Center

  • Proactive Verification is Crucial: Do not assume different batches of a research compound are identical. Implementing a standard bioassay to check each new batch before major experiments is the best practice.
  • Document Everything: Meticulously record the batch number, solvent, stock concentration, and storage conditions for every experiment. This is vital for troubleshooting.
  • Leverage General Batch-Effect Principles: While developed for genomic data, the core strategies for handling technical batch effects—such as including internal controls and using statistical correction methods where appropriate—are directly relevant to managing compound variability [2] [3].

References

SU11657 combination therapy side effects management

Author: Smolecule Technical Support Team. Date: February 2026

SU11657 Pharmacological Profile

The table below summarizes key characteristics of this compound as identified in the literature.

Property Description
Drug Class Small molecule, multitargeted receptor tyrosine kinase (RTK) inhibitor [1]
Primary Targets Platelet-derived growth factor receptors (PDGFR-α/β), vascular endothelial growth factor receptor 2 (VEGFR-2), Fms-like tyrosine kinase 3 (FLT3) [1] [2]
Mechanism of Action Inhibits phosphorylation of receptor tyrosine kinases by interfering with ATP binding [1]
Key Effects Anti-tumor activity, inhibition of angiogenesis, induction of tumor vascular normalization [3] [2]
Reported Dosing (Preclinical) 20 mg/kg, 40 mg/kg [3] [2]
Physical Form Solid powder [1]
Solubility Soluble in DMSO; insoluble in water [1]
Storage Short-term: 0-4°C (dry, dark). Long-term: -20°C. Shelf life >5 years when properly stored [1]

Documented Combination Therapies & Experimental Protocols

Here are the specific combination therapies and methodologies involving this compound as reported in preclinical studies.

Combination Therapy Experimental Model Reported Protocol & Dosing Key Findings / Effect
As a Monotherapy 9L gliosarcoma rat model [3] 20 mg/kg or 40 mg/kg; assessed by DSC-MRI Significant decrease in mean vessel diameter; altered perfusion parameters [3]
As a Monotherapy Human neuroblastoma xenografts in mice [2] 40 mg/kg/day, oral administration Significant growth inhibition (88-93.8%); reduced tumor angiogenesis (63-96%) [2]
With All-Trans Retinoic Acid (ATRA) Acute Promyelocytic Leukemia (APL) model with FLT3 mutation [1] Specific dosing not detailed in available excerpt Induced rapid regression of leukemic cells [1]

Potential Challenges & Inferred Considerations

Based on its mechanism of action and findings from related anti-angiogenic drugs, you may encounter the following challenges in your experiments. Please note that these are inferred and should be validated empirically.

  • Impact on Co-administered Drug Delivery: Anti-angiogenic therapy can reduce the delivery of concurrently administered chemotherapeutic agents to the tumor by reducing blood flow [4]. It is critical to monitor the uptake of the combined drug.
  • Tumor Hypoxia: Vessel normalization or reduction can increase tumor hypoxia [4], which might alter tumor biology and treatment response.
  • Dosing and Scheduling is Critical: The efficacy of combination therapy can be highly dependent on the sequence and timing of drug administration [5]. For example, applying an anti-angiogenic drug after a primary therapy like Photodynamic Therapy (PDT) was found to be more effective than pre-treatment in one study with similar drugs [5].

Suggested Path Forward for Researchers

Given the lack of specific troubleshooting data, you may need to take the following steps to establish your own safety and efficacy protocols:

  • Consult Related Drugs: Investigate the side effect and management guides for clinically approved drugs with similar mechanisms (e.g., Sunitinib, Sorafenib, Axitinib), as their profiles can offer valuable insights [4] [6].
  • Design Empirical Studies: Since the "normalization window" is temporal [6], you will likely need to conduct your own pilot studies to find the optimal dose and sequence for your specific combination therapy model.
  • Employ Robust Monitoring: Use non-invasive imaging techniques like Dynamic Contrast-Enhanced MRI (DCE-MRI) or DSC-MRI to functionally monitor vascular changes (e.g., perfusion, blood volume, permeability) in real-time during treatment [3] [6]. This data is crucial for troubleshooting efficacy issues.

Signaling Pathway and Experimental Workflow

To aid in visualizing the drug's action and a potential experimental setup, here are two diagrams.

This compound This compound VEGFR-2 VEGFR-2 This compound->VEGFR-2 Inhibits PDGFR-α/β PDGFR-α/β This compound->PDGFR-α/β Inhibits FLT3 FLT3 This compound->FLT3 Inhibits Angiogenesis Angiogenesis VEGFR-2->Angiogenesis Promotes Pericyte Coverage Pericyte Coverage PDGFR-α/β->Pericyte Coverage Supports Cell Survival/Proliferation Cell Survival/Proliferation FLT3->Cell Survival/Proliferation Promotes Tumor Growth Tumor Growth Angiogenesis->Tumor Growth Vessel Maturity Vessel Maturity Pericyte Coverage->Vessel Maturity Cell Survival/Proliferation->Tumor Growth

Figure 1: this compound Primary Signaling Pathway Inhibition. This diagram illustrates the key receptor tyrosine kinases targeted by this compound and the downstream pro-tumor processes it inhibits.

Start Establish Tumor Model A Randomize & Group Animals Start->A B Administer this compound (e.g., 20-40 mg/kg/day, oral) A->B C Administer Combination Drug (Sequence and dose to be optimized) B->C D Monitor Therapy: - Tumor volume - Animal weight - DCE/DSC-MRI C->D D->B  Adjust protocol if needed E Endpoint Analysis: - Tumor weight - IHC staining - Apoptosis assays D->E

Figure 2: Generalized In Vivo Combination Therapy Workflow. This flowchart outlines a typical experimental sequence for evaluating this compound in combination with another drug, highlighting key steps like dosing, monitoring, and analysis.

References

Key Resistance Mechanisms to BET Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the primary mechanisms by which cancer cells develop resistance to BET inhibitors, as identified in the research.

Mechanism Description Key Proteins/Factors Involved
Adaptive Compensation [1] [2] [3] Resistant cells upregulate other BET family members to compensate for the inhibited target. BRD2 upregulation is a conserved, pan-cancer resistance mechanism [1] [2] [3].
Bromodomain-Independent Function [4] Resistant cells remain dependent on BRD4, but it functions without using its bromodomains, making inhibitors ineffective. BRD4 maintains its role in transcription and proliferation through altered protein interactions (e.g., with MED1) and hyperphosphorylation [4].
Constitutive Pathway Activation [1] Resistant cells show persistent activation of pro-survival signaling pathways. Constitutive activation of the NF-κB signaling pathway is a common finding [1].
Transcriptional & Phenotypic Rewiring [4] [3] Resistant cells alter their gene expression profiles and cellular identity, often acquiring features of a different cell type. Gain of new super-enhancers; increase in YAP/TAZ and AXL signaling; shift to a more luminal phenotype in breast cancer models [4] [3].

Experimental Protocols for Investigating Resistance

Here are detailed methodologies for key experiments cited in the research on BET inhibitor resistance.

Protocol 1: Generating Resistant Cell Lines

This method describes how to establish cell lines with acquired resistance to a drug for mechanistic studies [4].

  • Culture Setup: Begin with drug-sensitive cancer cell lines (e.g., SUM159 or SUM149 TNBC cells).
  • Drug Exposure: Culture the cells in the presence of a low concentration of the BET inhibitor (e.g., 0.1-0.5 µM JQ1).
  • Dose Escalation: Gradually increase the drug concentration over several months as the cells adapt and continue to proliferate.
  • Selection: Maintain the cells in a high, clinically relevant dose of the inhibitor (e.g., 2-20 µM JQ1) to select for a stably resistant population (denoted as, for example, SUM159R).
  • Validation: Confirm resistance by comparing the proliferation rates and apoptotic levels of the resistant (R) and parental cells under drug treatment.
Protocol 2: CRISPR/Cas9 Knockout Screens

This functional genomics approach identifies genes whose loss makes cells more sensitive (synthetic lethal) or more resistant to a drug [3].

  • Library Transduction: Transduce a population of cells (e.g., SUM159) with a genome-wide lentiviral CRISPR/Cas9 single-guide RNA (sgRNA) library.
  • Drug Treatment: Split the transduced cells and treat one group with the BET inhibitor (e.g., JQ1) and another with a control (e.g., DMSO) for several population doublings.
  • Genomic DNA Extraction: Harvest cells and extract genomic DNA from both treatment and control groups.
  • sgRNA Amplification & Sequencing: Amplify the integrated sgRNA sequences by PCR and analyze them by next-generation sequencing.
  • Bioinformatic Analysis: Identify sgRNAs that are significantly depleted or enriched in the drug-treated group compared to the control. Depleted sgRNAs indicate genes that are synthetic lethal with BET inhibition (e.g., CDK4, BRD2), while enriched sgRNAs indicate genes whose loss confers resistance (e.g., BRD7) [3].
Protocol 3: Chromatin Immunoprecipitation Sequencing (ChIP-seq)

This protocol is used to map the genomic binding sites of proteins and study changes in epigenetic marks [4] [5].

  • Cross-linking: Fix cells (sensitive and resistant) with formaldehyde to cross-link proteins to DNA.
  • Chromatin Shearing: Lyse cells and shear the cross-linked chromatin into small fragments (200–500 bp) using sonication.
  • Immunoprecipitation (IP): Incubate the chromatin with an antibody specific to your protein of interest (e.g., BRD4, H3K27ac). Use a control (e.g., normal IgG) for background subtraction.
  • Washing & Elution: Wash the antibody-protein-DNA complexes to remove non-specific binding, then elute the bound DNA.
  • Reverse Cross-linking & Purification: Reverse the cross-links and purify the DNA.
  • Library Prep & Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
  • Data Analysis: Map sequence reads to the reference genome and call peaks to identify regions enriched for the protein. Compare profiles between sensitive and resistant cells to find differences in BRD4 binding or super-enhancer landscapes [4].

Visualizing Resistance Mechanisms and Investigation Strategies

The diagram below illustrates the core resistance mechanisms and how the experimental protocols interact to uncover them.

G cluster_resistance Key Resistance Mechanisms cluster_protocols Experimental Investigation Protocols A Adaptive BRD2 Upregulation B Bromodomain-Independent BRD4 Function C Constitutive NF-κB Pathway Activation D Transcriptional & Phenotypic Rewiring P1 Protocol 1: Generating Resistant Cell Lines P1->A Enables study of P1->B Enables study of P1->C Enables study of P1->D Enables study of P2 Protocol 2: CRISPR/Cas9 Screens P2->A Identifies synthetic lethal targets (e.g., BRD2) P3 Protocol 3: ChIP-seq P3->B Reveals persistent BRD4 chromatin binding P3->D Maps super-enhancer changes

Suggested Troubleshooting & FAQs

This FAQ section addresses potential issues based on the general principles of drug resistance research.

Q1: Our studies on SU11657 resistance have hit a dead end. What are some alternative pathways we should investigate? A: Consider exploring adaptive feedback mechanisms and phenotypic switching.

  • Action: Use RNA-seq or ChIP-seq on your resistant models to identify which pro-survival pathways are newly activated or which cell lineage genes are being altered. The research on other targeted therapies shows that resistance rarely occurs through a single mechanism, but rather through a network of adaptations [4] [3].

Q2: We are designing a combination therapy to overcome resistance. What are promising co-targets suggested by research on other drugs? A: Research on BET inhibitors suggests several rational combination partners, which may provide a useful starting point for hypothesis generation.

  • CDK4/6 Inhibition: CRISPR screens identified CDK4 as a top synthetic lethal hit with BET inhibition. Co-targeting CDK4 could enhance initial response and circumvent resistance [3] [6].
  • IKK/NF-κB Inhibition: Combining a BET inhibitor with an IKK inhibitor synergistically induced apoptosis in both sensitive and resistant leukemia cells, effectively overcoming the resistance mediated by constitutive NF-κB activation [1].
  • Targeting BRD2 Itself: Since BRD2 upregulation is a common resistance mechanism, developing strategies to co-target BRD2 and BRD4 may prevent or delay the onset of resistance [2] [3].

Q3: How can we determine if resistance is pre-existing or acquired during treatment in our model system? A: You can use single-cell cloning and barcoding approaches.

  • Action: Before drug treatment, create a library of your parent cell population where each cell has a unique genetic barcode. After treatment with this compound and the emergence of resistance, sequence the barcodes of the resistant cells. If the resistant pool shows a diverse set of barcodes, resistance was likely acquired. If only a few pre-existing barcodes dominate, it suggests the outgrowth of a pre-existing resistant clone [3].

References

SU11657 vs. SU11248 (Sunitinib) at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key information about these two related tyrosine kinase inhibitors.

Feature SU11657 SU11248 (Sunitinib)
Primary Target Profile FLT3, PDGFR, VEGFR, KIT [1] [2] [3] VEGFR, PDGFR, KIT, FLT3 [4] [5] [6]
Clinical & Commercial Status Preclinical research compound [1] [2] FDA-approved drug (Sutent); used for RCC, GIST [4] [5]

| Key Experimental Findings | - Inhibited VEGF secretion via FLT-3 pathway [3]

  • Combined with doxorubicin, increased survival in leukemic mice [1] [7]
  • Inhibited growth & angiogenesis in neuroblastoma xenografts [2] | - Target plasma concentration for efficacy: 50-100 ng/mL [6]
  • Inhibits ABCG2 and P-gp drug transporters [4] [8]
  • Achieved partial response in 40% of metastatic RCC patients [5] | | Reported Experimental Dosing (Preclinical) | 20 mg/kg/day (oral gavage, mouse leukemia model) [1] | 40 mg/kg/day (oral, mouse xenograft models) [6] |

Detailed Experimental Context

For a meaningful interpretation of the data, here is more context on the key experiments and their methodologies.

  • This compound in Leukemia Models: In a mouse model of acute myeloid leukemia (AML) with FLT3-ITD mutation, this compound was administered orally at 20 mg/kg/day on a schedule of 3 days on and 4 days off. When used alone, it significantly increased median survival from 42 days (control) to 55 days. Its effect was more pronounced in combination with doxorubicin, increasing median survival to 62 days, suggesting it may help overcome chemotherapy resistance [1] [7].
  • SU11248 Potency & Target Engagement: A pivotal preclinical study established a pharmacokinetic/pharmacodynamic relationship for SU11248. Researchers correlated plasma concentrations of the drug with the inhibition of target phosphorylation (VEGFR2, PDGFR-β) in tumor xenografts. They found that sustained antitumor activity was achieved when plasma concentrations were maintained at or above 50-100 ng/mL for 12 hours of a 24-hour dosing cycle [6]. This data directly informed clinical trial dosing regimens.
  • This compound in Solid Tumor Models: In neuroblastoma xenograft models, this compound was administered orally at 40 mg/kg/day. It demonstrated potent antitumor and antiangiogenic activity, inhibiting the growth of several human neuroblastoma xenografts by 88% to over 93%. The treatment was well-tolerated and led to a significant decrease in tumor microvessel density [2].

Signaling Pathways and Experimental Workflow

The diagram below illustrates the primary signaling pathways targeted by these inhibitors and a generalized workflow for preclinical efficacy testing, as described in the studies.

G cluster_pathway Primary Signaling Pathways Targeted cluster_workflow General Preclinical In Vivo Workflow VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR SCF SCF KIT KIT SCF->KIT FLT3L FLT3 Ligand FLT3 FLT3 FLT3L->FLT3 Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR->Angiogenesis Proliferation Tumor Cell Proliferation KIT->Proliferation FLT3->Proliferation Survival Cell Survival FLT3->Survival Inhibitors This compound / SU11248 Inhibitors->VEGFR Inhibits Inhibitors->PDGFR Inhibits Inhibitors->KIT Inhibits Inhibitors->FLT3 Inhibits W1 1. Establish Model (e.g., Tumor Xenograft, Leukemic Mouse) W2 2. Administer Compound (Oral Gavage, Specific Dose) W1->W2 W3 3. Monitor Efficacy (Tumor Volume, Survival) W2->W3 W4 4. Analyze Biomarkers (Target Phosphorylation, VEGF Levels) W3->W4 W5 5. Conduct Histopathology (Tumor Cell Burden, Angiogenesis) W4->W5

Key Interpretations for Researchers

  • Indirect Comparison is Necessary: While a direct laboratory comparison of this compound and SU11248 is unavailable, the data suggests they are closely related, multi-targeted inhibitors with similar profiles. SU11248 (sunitinib) is the clinically developed successor.
  • Critical Potency Metric for SU11248: For researchers using sunitinib in experimental models, the target plasma concentration of 50-100 ng/mL is a crucial benchmark for achieving effective target inhibition [6].
  • Consider Transporter Interactions: Sunitinib has been shown to inhibit ABC drug transporters like ABCG2 and P-gp [4] [8]. This is a significant factor to consider in drug combination studies, as it may alter the pharmacokinetics and efficacy of co-administered chemotherapeutic agents.

References

SU11657 vs imatinib PDGFR inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of SU11657 and Imatinib

The table below summarizes the key characteristics of these two PDGFR receptor tyrosine kinase inhibitors (RTKIs) based on the available literature.

Feature This compound Imatinib (STI571, Gleevec)
Primary Target(s) PDGFR-α and PDGFR-β [1] PDGFR, c-Abl, Bcr-Abl, c-Kit [2] [3]
Inhibitor Type Receptor Tyrosine Kinase Inhibitor (RTKI) [1] Receptor Tyrosine Kinase Inhibitor (RTKI) [3]
Key Experimental Context Attenuated radiation-induced pulmonary fibrosis in mice [1] Attenuated radiation-induced pulmonary fibrosis in mice; approved for CML and GIST [1] [3]
Reported Efficacy Prolonged survival in irradiated mice (20 Gy) when treatment started 3 days post-radiation [1] Prolonged survival in irradiated mice (20 Gy) when treatment started 3 days post-radiation [1]
Quantitative Potency (IC₅₀) Information not available in search results PDGFR kinase: ~0.12–0.15 μM [3]
Selectivity Profile Information not available in search results Less selective; also inhibits c-Abl (IC₅₀ ~0.1–0.3 μM), Bcr-Abl (IC₅₀ ~0.25 μM), c-Kit (IC₅₀ <1 μM) [2] [3]

Context and Mechanisms

The following diagram illustrates the basic PDGF signaling pathway and the mechanism of action for these inhibitors.

pdgfr_signaling PDGF PDGF PDGFR PDGFR (Dimer) PDGF->PDGFR Binding Downstream Downstream Pathways (PI3K, PLCγ, etc.) PDGFR->Downstream Activation CellularEffects Cellular Responses: Proliferation, Migration, Survival Downstream->CellularEffects Inhibitors This compound / Imatinib Inhibitors->PDGFR Inhibition

  • Therapeutic Rationale: PDGF signaling is pivotal in the pathogenesis of fibrotic diseases. Upon ligand binding, PDGFR dimerizes and activates its intracellular tyrosine kinase, triggering downstream pathways that lead to fibroblast proliferation and collagen production—key processes in fibrosis [1] [3]. Inhibiting this receptor is a validated strategy to attenuate fibrogenesis [1].
  • Mechanism of Action: Both this compound and Imatinib are ATP-competitive inhibitors that target the tyrosine kinase activity of the PDGFR. They work by binding to the kinase domain, preventing receptor autophosphorylation and subsequent activation of downstream signal transduction [1] [3] [4].
  • Broader Implications of Selectivity: While high selectivity was initially thought to be ideal for kinase inhibitors, clinical experience with Imatinib revealed that multi-target inhibition can be beneficial. Its activity against c-Kit and PDGFR, in addition to Abl, expanded its therapeutic utility to diseases like gastrointestinal stromal tumors (GIST) and opened investigations for fibrotic disorders [2].

Key Experimental Evidence

A foundational study investigating PDGFR inhibition for pulmonary fibrosis provides direct comparative data:

  • Experimental Model: Thoraces of C57BL/6 mice were irradiated (20 Gy) to induce severe lung fibrosis [1].
  • Treatment Protocol: Mice were treated with this compound, Imatinib, or another inhibitor (SU9518), with administration starting 3 days after irradiation [1].
  • Key Findings: Both this compound and Imatinib markedly attenuated the development of pulmonary fibrosis and, importantly, prolonged the life span of the irradiated mice compared to the control group. The study concluded that inhibition of the PDGF signaling pathway is a critical antifibrotic strategy [1].

References

SU11657 vs sorafenib VEGFR2 inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Molecular and Preclinical Profile

The table below summarizes the key characteristics of SU11657 and sorafenib based on the available information.

Feature This compound Sorafenib
Drug Type Small molecule, receptor tyrosine kinase inhibitor (TKI) [1] Small molecule, multikinase inhibitor [2]

| Primary Targets | Class III/V RTKs: VEGFR-2 (KDR), PDGFR-β, c-KIT, FLT3 [1] | Serine/Threonine Kinases: Raf-1, wild-type B-Raf, B-Raf V600E [2] Receptor Tyrosine Kinases: VEGFR-1/2/3, PDGFR-β, c-KIT, FLT3, RET [2] | | Key Mechanism | Antiangiogenic: inhibits tumor growth and angiogenesis [1] | 1. Antiangiogenic: inhibits VEGFR and PDGFR [2] 2. Antiproliferative: inhibits Raf/MEK/ERK signaling pathway [2] 3. Proapoptotic: induces apoptosis in some tumor cell lines [2] | | Experimental Efficacy (Preclinical) | 90-93.8% tumor growth inhibition in human neuroblastoma xenografts (40 mg/kg/d, oral); 63-96% reduction in tumor angiogenesis [1] | Effective in RCC, HCC, breast, and colorectal carcinoma models; slows tumor growth and disrupts tumor microvasculature [2] | | Clinical & Research Status | Preclinical research compound (as of 2005) [1] | FDA-approved for advanced Renal Cell Carcinoma (RCC) and unresectable Hepatocellular Carcinoma (HCC) [2] |

Detailed Experimental Data and Protocols

Here is a deeper look at the experimental findings and methodologies for each drug.

This compound
  • Study Model: The anti-tumor and anti-angiogenic efficacy of this compound was evaluated in athymic mice bearing subcutaneous human neuroblastoma xenografts (SK-N-AS, IMR-32, SH-SY5Y) [1].
  • Dosing Protocol: Mice were treated orally with this compound at a dose of 40 mg/kg/day [1].
  • Key Findings:
    • This compound treatment resulted in 90% to 93.8% inhibition of tumor growth across the different neuroblastoma models [1].
    • It also demonstrated potent antiangiogenic activity, reducing tumor angiogenesis by 63% to 96% [1].
    • Immunohistochemistry analysis showed that the expression of VEGFR-2, PDGFR-β, and c-KIT decreased in both tumor and endothelial cells after therapy [1].
Sorafenib
  • Dosing Schedule Research: A 2011 preclinical study in a murine RCC model investigated different sorafenib dosing schedules [3]. The "high-dose intermittent" regimen (160 mg/kg, 3 days on/4 days off) was more effective at slowing tumor growth and reducing microvessel density than the continuous "conventional dose" (80 mg/kg, 6 days/week), even though the total drug dose over a week was the same [3]. This suggests that dosing schedule can impact efficacy.
  • Combination Therapy: A 2014 study on the chicken embryo chorioallantoic membrane (CAM) model found that low-dose sorafenib improved the anti-tumor outcome when combined with Photodynamic Therapy (PDT). This effect was superior to the combination with the anti-VEGF antibody bevacizumab [4].

Mechanism of Action and Signaling Pathway

The following diagram illustrates the primary signaling pathways and molecular targets inhibited by this compound and sorafenib.

G cluster_0 Inhibited by this compound cluster_1 Inhibited by Sorafenib VEGF VEGF Ligand VEGFR2 VEGFR-2 (Key Target for Both) VEGF->VEGFR2 Raf Raf Kinases (Raf-1, B-Raf) VEGFR2->Raf Angiogenesis Tumor Angiogenesis VEGFR2->Angiogenesis MEK MEK Raf->MEK ERK ERK MEK->ERK CellProlif Cell Proliferation & Survival ERK->CellProlif PDGFR PDGFR-β PDGFR->Angiogenesis cKIT_FLT3 c-KIT, FLT3 cKIT_FLT3->CellProlif

This diagram highlights a key difference: while both drugs potently inhibit VEGFR-2 and other tyrosine kinases involved in angiogenesis (PDGFR-β, c-KIT), sorafenib has the additional mechanism of inhibiting the intracellular Raf/MEK/ERK pathway, which directly impacts tumor cell proliferation [2].

Interpretation and Research Considerations

  • This compound appears to be a potent antiangiogenic agent primarily targeting receptor tyrosine kinases on vascular endothelial and tumor cells [1]. Its development seems to have remained in the preclinical stage.
  • Sorafenib is a multimodal agent with combined antiangiogenic, antiproliferative, and proapoptotic effects, which is reflected in its broader clinical application and approval for multiple cancers [2]. The Raf kinase inhibition is a significant differentiator.

References

SU11657 efficacy comparison neuroblastoma models

Author: Smolecule Technical Support Team. Date: February 2026

SU11657 Efficacy in Neuroblastoma Models

The core data on this compound's performance against neuroblastoma comes from a study that tested the compound on a panel of three different human neuroblastoma xenografts grown in mice [1]. This compound is a selective multitargeted inhibitor of receptor tyrosine kinases, including PDGF receptors (PDGFR), VEGF receptors (VEGFR), stem cell factor receptor (c-KIT), and FMS-related tyrosine kinase 3 (FLT3) [1] [2].

The table below summarizes the key efficacy and antiangiogenic results from this study:

Neuroblastoma Cell Line / Model Tumor Growth Inhibition Reduction in Tumor Angiogenesis Key Experimental Findings
SK-N-AS (fast-growing) 90% [1] 63-96% [1] [2] -
IMR-32 (MYCN-amplified) 93.8% [1] 63-96% [1] [2] -
SH-SY5Y 88% [1] 63-96% [1] [2] -
General Findings Well-tolerated by mice [1] - Decreased VEGFR-2, PDGFR-β, and c-KIT protein in tumor and endothelial cells [1]. Increased plasma VEGF-A, PDGF-BB, and SCF per tumor volume during therapy [1].

Detailed Experimental Protocol

The quantitative data in the table above was generated through a specific experimental methodology. Here are the key details of the protocol used in the primary neuroblastoma study [1]:

  • Compound Administration: this compound was administered orally at a dose of 40 mg·kg⁻¹·d⁻¹ to athymic mice bearing the subcutaneous human neuroblastoma xenografts.
  • Treatment Duration: The treatment was conducted over a period of 10 to 20 days, with measurements taken at different time points.
  • Tumor Volume Measurement: Tumor volumes were calculated from diameter measurements using a graduated hole template.
  • Immunohistochemistry (IHC): Used to detect and localize the expression of target proteins (VEGFR-2, PDGFR-β, c-KIT) within the tumor cell and endothelial cell compartments.
  • Angiogenesis Assessment: The reduction in tumor angiogenesis was quantified, likely through microvessel density counting following IHC staining for endothelial cell markers (e.g., CD31).
  • Ligand Measurement: Plasma concentrations of ligands VEGF-A, PDGF-BB, and stem cell factor (SCF) were measured, and their levels were normalized per milliliter of tumor volume.

This compound Mechanism of Action & Pathway

This compound exerts its anti-tumor effects through a "multitargeted" mechanism, primarily by inhibiting key receptor tyrosine kinases (RTKs) involved in tumor cell proliferation and angiogenesis. The following diagram illustrates its primary targets and effects.

G This compound This compound VEGFR2 VEGFR-2 This compound->VEGFR2 Inhibits PDGFRb PDGFR-β This compound->PDGFRb Inhibits cKIT c-KIT This compound->cKIT Inhibits Angiogenesis Angiogenesis VEGFR2->Angiogenesis Pericyte Coverage Pericyte Coverage PDGFRb->Pericyte Coverage Tumor Cell Survival Tumor Cell Survival cKIT->Tumor Cell Survival Tumor Growth Tumor Growth Angiogenesis->Tumor Growth Vessel Stability Vessel Stability Pericyte Coverage->Vessel Stability Tumor Cell Survival->Tumor Growth Therapeutic Efficacy Therapeutic Efficacy Tumor Growth->Therapeutic Efficacy Leads to Reduction In Vessel Stability->Therapeutic Efficacy Leads to Reduction In

Context in Other Cancers & Research Models

While the data above focuses on neuroblastoma, the search results show this compound has been used as a tool compound in other research contexts, which may be useful for your comparison guide.

  • Acute Myeloid Leukemia (AML): A study from 2003 demonstrated that this compound, in combination with retinoic acid, was effective in a model of Acute Promyelocytic Leukemia (APL) with an FLT3 mutation [1]. This highlights its potential efficacy against RTK targets beyond solid tumors.
  • Meningioma: Research from 2008 indicated that this compound could enhance the radiosensitivity of human meningioma cells [3]. This suggests its utility can be extended to combination therapies with radiation.

Summary for Researchers

  • It demonstrated strong, consistent efficacy across multiple neuroblastoma xenograft lines, including a model with high-risk MYCN amplification [1].
  • Its mechanism is dual-purpose, directly impacting tumor cell signaling (via c-KIT) and tumor angiogenesis (via VEGFR-2 and PDGFR-β) [1].
  • The compound was well-tolerated at the efficacious dose in mouse models, a critical factor for preclinical development [1].

References

MRI Assessment of SU11657's Antiangiogenic Effects

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core experimental findings from a key pre-clinical study that used Dynamic Susceptibility Contrast-MRI (DSC-MRI) to evaluate the effects of SU11657 on tumor vasculature [1].

Experimental Model This compound Dose Key MRI Parameter Changes Biological Interpretation
9L rat brain gliosarcoma [1] 20 mg/kg Mean Vessel Diameter (mVD): ↓ 29.9% (P=0.02) [1] Morphological change indicating vascular "normalization" or destruction [1].

| 9L rat brain gliosarcoma [1] | 40 mg/kg | • Mean Vessel Diameter (mVD): ↓ 30.4% (P=0.0007) • Spin-Echo Blood Volume (SE BV): ↓ 31.8% (P=0.03) • Mean Transit Time (MTT): ↓ 46.9-62.0% (P=0.03-P=0.0005) • Blood Flow (BF): ↑ 36.6-52.6% (P=0.04-P=0.02) [1] | A complex response suggesting reduced vascular volume alongside improved perfusion efficiency, potentially indicating vascular normalization [1]. |

Detailed Experimental Protocols

Here are the methodologies for the key experiments cited above.

DSC-MRI for Assessing Anti-Vascular Therapy

This non-invasive MRI technique was used to track the changes in tumor blood vessels after this compound administration [1].

  • Imaging Sequence: A simultaneous gradient-echo (GE) and spin-echo (SE) imaging sequence was used. This is critical because GE signals are sensitive to all vessel sizes, while SE signals are primarily sensitive to the microvasculature (capillaries). The combination allows for a more comprehensive assessment of the vascular network [1] [2].
  • Derived Parameters:
    • Blood Volume (BV): The amount of blood in a given volume of tumor tissue.
    • Blood Flow (BF): The rate of blood flow through the tumor.
    • Mean Transit Time (MTT): The average time for blood to pass through the tumor vasculature.
    • Mean Vessel Diameter (mVD): Calculated from the ratio of the relaxation rate changes (ΔR2* and ΔR2) obtained from the GE and SE data, providing a measure of the average vessel size within a voxel [1] [2] [3].
  • Animal Model: The study was conducted on rats with 9L gliosarcoma brain tumors [1].
  • Dosing Protocol: this compound was administered at two dose levels: 20 mg/kg and 40 mg/kg [1].

The workflow below illustrates how this DSC-MRI data is acquired and processed to evaluate treatment response.

workflow Start Start: Tumor-bearing Animal Model MRI_Setup MRI Setup: Simultaneous Gradient-Echo & Spin-Echo Sequence Start->MRI_Setup Contrast_Injection Inject Contrast Agent Bolus MRI_Setup->Contrast_Injection Data_Acquisition Dynamic Image Acquisition (Track signal over time) Contrast_Injection->Data_Acquisition PreProcess Pre-processing: Calculate ΔR2* (GE) & ΔR2 (SE) Data_Acquisition->PreProcess Param_Calc Parameter Calculation: BV, BF, MTT, mVD PreProcess->Param_Calc Compare Compare Pre- vs. Post-SU11657 Param_Calc->Compare Interpret Interpret Biological Effect Compare->Interpret

This compound as a Radiosensitizer in Meningioma Cells

While not an MRI study, this in vitro research provides important mechanistic insight into how this compound acts on tumor cells and their microenvironment, supporting the rationale for its antiangiogenic effects [4].

  • Cell Models: The study used primary human meningioma cells (both benign and atypical subtypes) freshly isolated from patients [4].
  • This compound Treatment: Cells were exposed to increasing concentrations of this compound (0–5.0 μmol/L) [4].
  • Assays:
    • Cell Proliferation/Viability: A 72-hour assay was used to determine the reduction in cell number [4].
    • Clonogenic Survival: This assay measured the ability of a single cell to proliferate indefinitely, forming a colony, after treatment with this compound and/or radiation [4].
  • Combination with Radiation: The study also investigated whether this compound could enhance the effects of radiation, a key question for combination therapies [4].

Key Insights for Researchers

  • Mechanism of Action: this compound is a multi-targeted tyrosine kinase inhibitor. It potently inhibits receptors involved in angiogenesis, such as VEGFR2, PDGFR, and KIT [4] [5]. This multi-targeting is likely responsible for its potent antiangiogenic and direct antitumor effects.
  • Dose-Dependent Effects: The MRI data shows that the vascular response is dose-dependent. The lower dose (20 mg/kg) primarily reduced vessel diameter, while the higher dose (40 mg/kg) induced more complex changes in blood volume, flow, and transit time [1]. This highlights the importance of dose selection in therapy.
  • Clinical Relevance of Technique: DSC-MRI and other advanced MRI techniques (like DCE-MRI) are recommended by experts for use in early-stage clinical trials of antiangiogenic and antivascular therapies [6] [7]. They provide non-invasive, quantitative biomarkers that can demonstrate drug efficacy beyond traditional tumor size measurements.

References

SU11657 tumor regression histopathology validation

Author: Smolecule Technical Support Team. Date: February 2026

SU11657 Preclinical Profile & Experimental Data

Aspect Experimental Findings
Drug Class Multi-targeted Class III/V receptor tyrosine kinase inhibitor (TKI) [1].
Primary Targets Potently inhibits α- and β-PDGF receptors (PDGFRs) and VEGF receptor 2 (VEGFR2) [1].
Additional Targets Likely inhibits c-kit, FLT3, VEGFR1, VEGFR3, and other kinases [1].
Mechanism of Action Directly inhibits tumor cell proliferation and clonogenic survival; has antiangiogenic activity [1].
Synergy with Radiotherapy Enhances radiation effects in human benign and atypical meningioma cells in vitro [1].
Synergy with Chemotherapy Combined with doxorubicin, increases survival in a mouse model of acute myeloid leukemia (AML) [2] [3].

Detailed Experimental Protocols

The following methodologies are reconstructed from the scientific publications identified in the search results.

In Vitro Radiosensitization in Meningioma Cells [1]

This study investigated the effect of this compound alone and in combination with irradiation on primary human meningioma cells.

  • Cell Culture: Freshly isolated primary meningioma cells from patients with benign and atypical subtypes were used.
  • Reagent: this compound was applied in doses ranging from 0 to 5.0 μmol/L.
  • Irradiation: Cells were irradiated with a single dose of 2 Gy or 4 Gy.
  • Assays:
    • Cell Proliferation/Viability Test: Cells were exposed to this compound for 72 hours, and the cell number was quantified.
    • Clonogenic Survival Assay: Cells were treated with this compound for 1 hour before irradiation. After irradiation, they were cultured to form colonies, and the number of colonies was counted to determine survival fractions.
  • Key Outcome Measures: Median inhibitory concentration (IC50) for proliferation, and quantification of radiation enhancement ratios in clonogenic survival.
In Vivo Combination Therapy in Leukemia Mice [3]

This study evaluated the efficacy of this compound in combination with chemotherapy in a mouse model of leukemia.

  • Animal Model: FVB/N mice were transplanted with bone marrow and spleen cells from leukemic animals (a model of acute promyelocytic leukemia with activated FLT3).
  • Treatment Groups: Mice were divided into four groups receiving: vehicle only, this compound alone, doxorubicin alone, or a combination of this compound and doxorubicin.
  • Dosing:
    • This compound: 20 mg/kg/day, administered orally 3 days on/4 days off for 3 weeks.
    • Doxorubicin: 3 mg/kg/day, administered via intraperitoneal injection for 3 consecutive days.
  • Key Outcome Measures:
    • Primary: Overall survival of the mice.
    • Secondary: Histopathological analysis of tissues (sternum, liver, spleen) after acute treatment to assess cell death and differentiation.

This compound Mechanism of Action Signaling Pathway

The diagram below illustrates the primary signaling pathways targeted by this compound and its combined effects with other therapies, as revealed by the preclinical studies.

G cluster_external External Stimuli cluster_therapy Therapeutic Intervention cluster_internal Cellular Processes & Outcomes PDGF PDGF PDGFR PDGFR PDGF->PDGFR VEGF VEGF VEGFR VEGFR VEGF->VEGFR FLT3L FLT3L FLT3 FLT3 FLT3L->FLT3 This compound This compound ProSurvival Proliferation & Survival (PI3K/AKT, RAS/MAPK, STAT5) This compound->ProSurvival Angiogenesis Angiogenesis This compound->Angiogenesis SurvivalInhibition Inhibition of Clonogenic Survival This compound->SurvivalInhibition Radiosensitization Radiosensitization This compound->Radiosensitization ChemoSensitization Chemosensitization This compound->ChemoSensitization This compound->PDGFR This compound->VEGFR This compound->FLT3 Radiation Radiation DNA_Damage DNA Damage Radiation->DNA_Damage Chemo Chemo Chemo->DNA_Damage CellDeath Increased Cell Death ProSurvival->CellDeath Angiogenesis->CellDeath DNA_Damage->CellDeath DNA_Damage->SurvivalInhibition DNA_Damage->ChemoSensitization PDGFR->ProSurvival VEGFR->Angiogenesis FLT3->ProSurvival

Key Insights and Data Gaps

The available data shows this compound has promising preclinical activity, particularly in enhancing the effects of radiation and chemotherapy. However, it's important to be aware of the limitations in the existing research.

  • Focus on Specific Models: The strongest evidence for this compound is in hematological cancers (like AML) and meningiomas. Its efficacy in common solid tumors remains largely unexplored in the public literature I accessed.
  • Indirect Clinical Relevance: this compound is closely related to Sunitinib (SU11248), an FDA-approved drug for renal cell carcinoma and gastrointestinal stromal tumors (GIST) [1] [3]. Sunitinib's clinical profile can provide indirect insights, but this compound itself has not progressed to widespread clinical use.
  • Limited Histopathology Validation: The search results did not contain detailed histopathology images or analyses of solid tumor regression. The validation in the AML model focused on organ infiltration and cell morphology [3].

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 07-15-2023
1: Goemans BF, Zwaan CM, Cloos J, de Lange D, Loonen AH, Reinhardt D, Hählen K, Gibson BE, Creutzig U, Kaspers GJ. FLT3 and KIT mutated pediatric acute myeloid leukemia (AML) samples are sensitive in vitro to the tyrosine kinase inhibitor SU11657. Leuk Res. 2010 Oct;34(10):1302-7. doi: 10.1016/j.leukres.2010.04.004. Epub 2010 May 1. PubMed PMID: 20435347.
2: Milker-Zabel S, Zabel-du Bois A, Ranai G, Trinh T, Unterberg A, Debus J, Lipson KE, Abdollahi A, Huber PE. SU11657 enhances radiosensitivity of human meningioma cells. Int J Radiat Oncol Biol Phys. 2008 Mar 15;70(4):1213-8. doi: 10.1016/j.ijrobp.2007.11.041. Epub 2008 Jan 30. PubMed PMID: 18234428.
3: Quarles CC, Schmainda KM. Assessment of the morphological and functional effects of the anti-angiogenic agent SU11657 on 9L gliosarcoma vasculature using dynamic susceptibility contrast MRI. Magn Reson Med. 2007 Apr;57(4):680-7. PubMed PMID: 17390352.
4: Lee BD, Sevcikova S, Kogan SC. Dual treatment with FLT3 inhibitor SU11657 and doxorubicin increases survival of leukemic mice. Leuk Res. 2007 Aug;31(8):1131-4. Epub 2006 Dec 20. PubMed PMID: 17184839; PubMed Central PMCID: PMC2680761.
5: Bäckman U, Christofferson R. The selective class III/V receptor tyrosine kinase inhibitor SU11657 inhibits tumor growth and angiogenesis in experimental neuroblastomas grown in mice. Pediatr Res. 2005 May;57(5 Pt 1):690-5. Epub 2005 Feb 17. PubMed PMID: 15718357.
6: Cain JA, Grisolano JL, Laird AD, Tomasson MH. Complete remission of TEL-PDGFRB-induced myeloproliferative disease in mice by receptor tyrosine kinase inhibitor SU11657. Blood. 2004 Jul 15;104(2):561-4. Epub 2004 Mar 25. PubMed PMID: 15044254.
7: Sohal J, Phan VT, Chan PV, Davis EM, Patel B, Kelly LM, Abrams TJ, O'Farrell AM, Gilliland DG, Le Beau MM, Kogan SC. A model of APL with FLT3 mutation is responsive to retinoic acid and a receptor tyrosine kinase inhibitor, SU11657. Blood. 2003 Apr 15;101(8):3188-97. Epub 2002 Dec 19. PubMed PMID: 12515727.

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